D-Glycero-D-guloheptonate-d7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H13NaO8 |
|---|---|
Molekulargewicht |
255.21 g/mol |
IUPAC-Name |
sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7,7-heptadeuterio-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1/i1D2,2D,3D,4D,5D,6D; |
InChI-Schlüssel |
FMYOMWCQJXWGEN-WJUXRQRASA-M |
Herkunft des Produkts |
United States |
Foundational & Exploratory
D-Glycero-D-guloheptonate-d7 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of D-Glycero-D-guloheptonate-d7. The information is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.
Chemical Structure and Properties
This compound is the deuterated form of D-Glycero-D-guloheptonate, a seven-carbon sugar acid. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. Based on the available information, the deuterium atoms are located on the carbon backbone of the molecule.
The chemical structure of the this compound anion is as follows:
This structure indicates that each of the seven carbon atoms along the heptanoate (B1214049) chain is bonded to a deuterium atom.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Sodium this compound · 2H2O and its non-deuterated counterpart, D-glycero-D-gulo-heptonic acid, are presented in the table below for easy comparison.
| Property | Sodium this compound · 2H2O | D-glycero-D-gulo-heptonic acid |
| Molecular Formula | C₇D₇H₆NaO₈ · 2H₂O | C₇H₁₄O₈ |
| Molecular Weight | 255.21 g/mol [1] | 226.18 g/mol |
| Isotopic Enrichment | 98 atom % D[1] | Not Applicable |
| Physical State | Solid | Solid |
| Solubility | Soluble in water | Soluble in water |
Experimental Applications and Protocols
Deuterated compounds like this compound are most commonly utilized as internal standards in quantitative mass spectrometry-based analytical methods. The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of quantification.
Experimental Workflow: Quantification of D-Glycero-D-guloheptonate using this compound as an Internal Standard
Caption: General workflow for the quantification of D-Glycero-D-guloheptonate.
Detailed Methodological Considerations:
-
Sample Preparation: A known concentration of this compound is added to the biological sample at the earliest stage of preparation. This is followed by a protein precipitation step, often using a cold organic solvent like acetonitrile (B52724) or methanol, to remove larger molecules. The supernatant is then typically evaporated to dryness and reconstituted in a solvent compatible with the liquid chromatography mobile phase.
-
Liquid Chromatography (LC): Due to the polar nature of glucoheptonate, a hydrophilic interaction liquid chromatography (HILIC) column is often the preferred choice for separation. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
-
Mass Spectrometry (MS): Detection is typically performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. This involves selecting a specific precursor ion for both the analyte and the internal standard and monitoring a specific fragment ion for each.
-
Analyte (D-Glycero-D-guloheptonate): The precursor ion would be the deprotonated molecule [M-H]⁻ with an m/z of 225.1. The fragment ions would need to be determined through infusion and optimization experiments.
-
Internal Standard (this compound): The precursor ion would be the deprotonated molecule [M-H]⁻ with an m/z of 232.1 (a mass shift of +7 Da compared to the analyte). The fragmentation pattern is expected to be similar to the analyte, with a corresponding mass shift in the fragment ions.
-
-
Quantification: A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Biological Significance and Signaling Pathways
The biological role and metabolic pathways of D-glycero-D-gulo-heptonic acid are not as extensively studied as those of more common sugars like glucose. However, as a sugar acid, it is expected to be involved in carbohydrate metabolism.
Potential Metabolic Relationships
The metabolism of D-glycero-D-gulo-heptonic acid may intersect with central carbohydrate metabolism, potentially being converted to intermediates of glycolysis or the pentose (B10789219) phosphate (B84403) pathway. The following diagram illustrates a hypothetical relationship based on general sugar metabolism.
Caption: Hypothetical metabolic fate of D-Glycero-D-guloheptonate.
Further research, potentially utilizing this compound as a tracer in metabolic flux analysis studies, would be necessary to elucidate the specific metabolic pathways and biological significance of this compound.
Conclusion
This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and metabolomics. Its primary application is as an internal standard for the accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. While detailed experimental protocols and a complete understanding of its metabolic fate are still emerging, the foundational information provided in this guide serves as a valuable resource for scientists and professionals working with this and other isotopically labeled compounds.
References
An In-Depth Technical Guide to the Synthesis and Purification of D-Glycero-D-guloheptonate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of D-Glycero-D-guloheptonate-d7, a deuterated form of a seven-carbon sugar acid. This document outlines a plausible synthetic pathway, incorporating deuterium (B1214612) labeling, and details relevant purification and analytical techniques. The information is intended to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetics (DMPK) where stable isotope-labeled internal standards are crucial for quantitative bioanalysis.
Introduction
D-Glycero-D-guloheptonate is a C-1 carboxylated heptose. Its deuterated isotopologue, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of the non-labeled compound in various biological matrices. The incorporation of seven deuterium atoms provides a significant mass shift, preventing isotopic overlap and ensuring accurate quantification in metabolic studies. This guide details a multi-step synthesis beginning with the readily available D-glucose, followed by chain elongation, stereochemical control, deuteration, and purification.
Synthetic Pathway
The proposed synthesis of this compound commences with a Kiliani-Fischer chain extension of D-glucose, followed by a series of protection, oxidation, and deprotection steps. The deuterium atoms are introduced in the final step via catalytic hydrogen-deuterium exchange.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1 & 2: Kiliani-Fischer Synthesis of Epimeric Heptonic Acids from D-Glucose
The Kiliani-Fischer synthesis is a well-established method for elongating the carbon chain of an aldose.[1] This process involves the nucleophilic addition of cyanide to the aldehyde group of the open-chain form of D-glucose, forming two epimeric cyanohydrins. Subsequent hydrolysis of the nitrile groups yields the corresponding carboxylic acids, D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid.[2]
Protocol:
-
Cyanohydrin Formation: A solution of D-glucose in water is treated with an aqueous solution of sodium cyanide. The reaction is typically carried out at room temperature and monitored for the consumption of the starting material.
-
Hydrolysis: The resulting cyanohydrin mixture is then hydrolyzed to the corresponding aldonic acids. This is generally achieved by heating the reaction mixture in water. The hydrolysis proceeds through an amide intermediate to yield the sodium salts of the heptonic acids.
Step 3: Lactonization and Separation of D-glycero-D-gulo-heptono-1,4-lactone
Upon acidification of the heptonic acid mixture, intramolecular esterification occurs to form the more stable five-membered (gamma) or six-membered (delta) lactones. The diastereomeric lactones can then be separated by chromatography. For D-glycero-D-gulo-heptonic acid, the gamma-lactone is typically formed.
Protocol:
-
Acidification and Lactonization: The solution containing the epimeric heptonic acids is acidified, which promotes the formation of the corresponding lactones.
-
Separation: The diastereomeric lactones are separated using column chromatography on silica (B1680970) gel. The separation of these epimers is crucial for obtaining the desired stereochemistry.
Step 4: Deuteration of D-glycero-D-gulo-heptono-1,4-lactone
The introduction of deuterium atoms is achieved through a heterogeneous catalytic hydrogen-deuterium exchange reaction. This method has been shown to be effective for the deuteration of carbohydrates.[3]
Protocol:
-
A solution of D-glycero-D-gulo-heptono-1,4-lactone in deuterium oxide (D₂O) is placed in a high-pressure reactor.
-
A ruthenium on carbon (Ru/C) catalyst is added to the solution.
-
The reactor is purged and pressurized with hydrogen gas and heated. The reaction is stirred for a specified time to allow for the exchange of non-exchangeable C-H protons with deuterium.
-
After the reaction, the catalyst is removed by filtration.
Step 5: Formation of Sodium this compound
The final step involves the saponification of the deuterated lactone to the sodium salt of the carboxylic acid.
Protocol:
-
The deuterated lactone is dissolved in water and treated with one equivalent of sodium hydroxide.
-
The reaction is stirred until the lactone is completely hydrolyzed.
-
The final product, Sodium this compound, can be isolated by lyophilization or crystallization.
Purification and Characterization
The purification of the final product and intermediates is critical to ensure high purity.
Purification Techniques
-
Crystallization: The sodium salt of this compound can be purified by crystallization from a suitable solvent system, such as an ethanol/water mixture.[4]
-
Ion-Exchange Chromatography: Anion-exchange chromatography can be employed to purify the heptonic acid by removing unreacted starting materials and other impurities. The acidic nature of the target molecule allows for strong binding to an anion-exchange resin, enabling separation from neutral or cationic species.[5]
Analytical Characterization
The structure and purity of this compound and its intermediates should be confirmed by a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Observations for this compound |
| Mass Spectrometry (MS) | Confirmation of molecular weight and deuterium incorporation. | Molecular ion peak corresponding to the d7-labeled compound. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of deuterium incorporation sites. | Absence of signals for the deuterated positions in the ¹H NMR spectrum. Presence of signals for the deuterated carbons in the ¹³C NMR spectrum with characteristic C-D coupling. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |
Application in a Bioanalytical Workflow
This compound is primarily used as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Bioanalytical workflow using this compound as an internal standard.
Conclusion
This technical guide provides a feasible and detailed approach for the synthesis and purification of this compound. The described methods leverage established carbohydrate chemistry and modern deuteration techniques to produce a high-purity, stable isotope-labeled internal standard. This compound is an invaluable tool for researchers and scientists in the pharmaceutical industry, enabling accurate and reliable quantification of its non-labeled counterpart in complex biological matrices. The successful implementation of this synthesis will support advancements in drug development by providing a critical reagent for pharmacokinetic and metabolic studies.
References
D-Glycero-D-guloheptonate-d7 supplier and catalog number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the procurement of D-Glycero-D-guloheptonate-d7 and outlines a relevant experimental framework for investigating its potential biological activity. Due to the limited availability of specific research on the deuterated form, this guide draws upon methodologies and pathway information established for structurally related compounds, particularly those involved in innate immunity signaling.
Supplier and Catalog Information
For researchers seeking to procure this compound, the following table provides supplier and catalog information.
| Supplier | Product Name | Catalog Number |
| C/D/N Isotopes | Sodium this compound · 2H2O | D-8085 |
Hypothetical Experimental Protocol: NF-κB Reporter Assay
Objective: To determine if this compound can activate the NF-κB signaling pathway in a cell-based assay.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and resuspend the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of media.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the compound to achieve a range of desired final concentrations.
-
Carefully remove the media from the wells and replace it with 100 µL of media containing the different concentrations of this compound.
-
Include wells with untreated cells (negative control) and cells treated with a known NF-κB activator like LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) as a positive control.
-
Incubate the plate for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, remove the media from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20-50 µL of 1X cell lysis buffer per well and incubate for 10-15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Record the Relative Light Units (RLU) for each well.
-
Normalize the RLU values of the treated wells to the negative control.
-
Plot the fold change in luciferase activity against the concentration of this compound to determine a dose-response curve.
-
Relevant Signaling Pathway: TIFA-Dependent NF-κB Activation
Based on studies of related heptose phosphates, a plausible signaling pathway for this compound to be investigated is the TIFA-dependent NF-κB pathway. This pathway is a component of the innate immune system that recognizes bacterial metabolites.
Caption: TIFA-dependent NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the NF-κB reporter assay described above.
A Technical Guide to the Isotopic Purity and Enrichment of D-Glycero-D-guloheptonate-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and enrichment of D-Glycero-D-guloheptonate-d7, a deuterated form of a seven-carbon sugar acid. This document details the analytical methodologies for quality control, a plausible synthetic route, and the potential biological context for its application in research and drug development.
Quantitative Analysis of Isotopic Purity and Enrichment
The quality of a deuterated compound is primarily defined by its isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that is labeled with the desired isotope, while isotopic enrichment specifies the percentage of a particular atomic position that is occupied by the deuterium (B1214612) isotope. For this compound, a high level of both is crucial for its application as an internal standard or a tracer in metabolic studies.
Table 1: Representative Quantitative Data for this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥ 98% | HPLC, NMR Spectroscopy |
Experimental Protocols for Quality Control
The determination of isotopic purity and enrichment, as well as chemical purity, requires robust analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.
Determination of Isotopic Enrichment by Mass Spectrometry
Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between hydrogen (¹H) and deuterium (²H or D) allows for the quantification of the extent of deuteration. By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (d0) and variously deuterated (d1 to d7) isotopologues, the isotopic enrichment can be calculated.[1][2][3][4]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or water).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or a Time-of-Flight (TOF) instrument, equipped with an electrospray ionization (ESI) source is used.[1][2]
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the full scan mass spectrum is acquired in negative ion mode, as the carboxylate is readily deprotonated.
-
Data Analysis:
-
The theoretical m/z values for the molecular ions of all possible isotopologues ([M-H]⁻) are calculated.
-
The observed mass spectrum is analyzed to identify the peaks corresponding to each isotopologue.
-
The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak.
-
The isotopic enrichment is calculated using the following formula:
Isotopic Enrichment (%) = [Σ (n * Iₙ)] / [7 * Σ (Iₙ)] * 100
where n is the number of deuterium atoms in the isotopologue and Iₙ is the intensity of the corresponding ion peak.
-
Determination of Isotopic and Chemical Purity by NMR Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about a molecule. In ¹H NMR, the presence of residual protons in a deuterated compound can be quantified against an internal standard.[3] In ²H (Deuterium) NMR, the signals from the deuterium atoms confirm their presence and location. ¹³C NMR can also be used to assess the structural integrity of the carbon backbone.
Methodology:
-
Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent (e.g., D₂O) containing a known amount of an internal standard with a well-defined proton signal (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
²H NMR: A ²H NMR spectrum is acquired to observe the signals of the incorporated deuterium atoms.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to verify the carbon skeleton.
-
-
Data Analysis:
-
Isotopic Purity (from ¹H NMR): The integral of the residual proton signals is compared to the integral of the internal standard. The amount of non-deuterated impurity can be calculated.
-
Chemical Purity (from ¹H and ¹³C NMR): The presence of any signals not corresponding to the target molecule is indicative of chemical impurities. The relative integration of these signals can be used to quantify the level of impurity.
-
Deuteration Pattern (from ²H and ¹³C NMR): The chemical shifts in the ²H and ¹³C NMR spectra can help confirm the positions of the deuterium labels.
-
Synthesis of this compound
A plausible synthetic route for this compound involves the chain extension of a six-carbon sugar, such as D-gulose, using a modified Kiliani-Fischer synthesis. Deuterium can be introduced at various stages, either by using deuterated reagents or through hydrogen-deuterium exchange reactions.
Proposed Synthetic Workflow (based on Kiliani-Fischer Synthesis)
The Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by one carbon.[2][5][6][7][8][9][10] A plausible adaptation for the synthesis of this compound starting from D-gulose is outlined below. Deuteration of the starting material and the use of deuterated reagents are key to achieving the final d7-labeled product.
Methodology:
-
Starting Material: D-gulose is used as the precursor. To achieve full deuteration, a perdeuterated D-gulose could be used, or extensive H/D exchange reactions on the final product would be necessary. For simplicity, the workflow assumes the use of a deuterated precursor where applicable.
-
Step 1: Cyanohydrin Formation: D-gulose is reacted with sodium cyanide in a deuterated solvent (D₂O). The cyanide ion attacks the aldehyde group of the open-chain form of D-gulose, forming two epimeric cyanohydrins at the new C2 position.
-
Step 2: Hydrolysis to Lactone: The cyanohydrin mixture is then hydrolyzed under acidic conditions. The nitrile group is converted to a carboxylic acid, which subsequently forms a stable five- or six-membered lactone ring (D-glycero-D-gulo-heptono-1,4-lactone and its epimer).
-
Step 3: Separation of Epimers: The two diastereomeric lactones are separated using chromatographic techniques, such as column chromatography on silica (B1680970) gel.
-
Step 4: Reduction to Aldonic Acid: The desired D-glycero-D-gulo-heptono-1,4-lactone is then reduced to the corresponding aldonic acid using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to ensure the C1 position is also deuterated. Subsequent workup yields the sodium salt, this compound.
Biological Context and Applications
While the direct biological role and specific signaling pathways of D-Glycero-D-guloheptonate in mammalian systems are not well-documented, its structural similarity to other heptose sugars suggests its utility in studying bacterial metabolic pathways. Heptoses are essential components of the lipopolysaccharide (LPS) of Gram-negative bacteria.[11][12][13] Therefore, this compound can serve as a valuable tool for:
-
Metabolic Flux Analysis: Tracing the incorporation and metabolism of heptoses in bacteria.
-
Enzyme Inhibition Studies: As a potential inhibitor or substrate for enzymes involved in bacterial heptose biosynthesis.
-
Internal Standard: For the quantification of its non-deuterated counterpart in biological samples using mass spectrometry.
Representative Bacterial Heptose Biosynthesis Pathway
The biosynthesis of nucleotide-activated heptoses is a key pathway in many bacteria. The following diagram illustrates a generalized pathway for the synthesis of GDP-D-glycero-D-manno-heptose, a related heptose derivative. This compound could be used to probe aspects of this or similar pathways.
This guide provides a comprehensive overview of the key technical aspects of this compound. The detailed protocols and workflows are intended to assist researchers in the effective utilization and quality assessment of this important deuterated compound in their studies.
References
- 1. aklectures.com [aklectures.com]
- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 3. Synthesis of S-or N-glycomimetics of D-galactono-1,4-lactone. Inhibitors of a β-galactofuranosidase. - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. D-glycero-D-gulo-Heptonic acid, delta-lactone | C7H12O7 | CID 102367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Kiliani-Fischer synthesis - Chemwatch [chemwatch.net]
- 9. biochem313.wordpress.com [biochem313.wordpress.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A short synthesis of D-glycero-D-manno-heptose 7-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glycero-D-guloheptonate-d7 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of D-Glycero-D-guloheptonate-d7, a deuterated form of D-Glycero-D-guloheptonate. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug development and scientific research.
Chemical and Physical Data
The following table summarizes the key chemical identifiers and properties of this compound and its common salt form.
| Identifier | Value | Source |
| Compound Name | Sodium this compound dihydrate | [1] |
| Synonyms | D-glycero-D-gulo-Heptonic acid-d7 monosodium salt, Sodium D-glycero-D-guloheptanoate-d7 | |
| Molecular Formula | C₇D₇H₆O₈Na · 2H₂O | |
| Molecular Weight | 255.21 g/mol (anhydrous) | [1] |
| CAS Number | Not available for the deuterated form. The CAS number for the unlabelled compound, Sodium D-glycero-D-guloheptonate, is 10094-62-9. | [1] |
| Isotopic Purity | 98 atom % D | |
| Chemical Purity | min 98% |
Experimental Protocols and Signaling Pathways
Currently, detailed experimental protocols specifically for the use of this compound are not widely available in the public domain. The scientific literature primarily focuses on related heptose derivatives and their roles in biological systems.
One area of significant research interest is the involvement of heptose metabolites in activating innate immune signaling pathways. For instance, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), a related bacterial metabolite, has been shown to be a pathogen-associated molecular pattern (PAMP) that can trigger the NF-κB signaling pathway.[2][3] This activation is dependent on the TRAF-interacting with forkhead-associated domain protein A (TIFA).[3][4]
Below is a conceptual representation of the TIFA-dependent NF-κB signaling pathway, which may be relevant for researchers investigating the immunological activity of heptose derivatives.
Figure 1: Conceptual diagram of the TIFA-dependent NF-κB signaling pathway.
Disclaimer: This guide is for informational purposes only and does not constitute professional scientific advice. Researchers should consult primary literature and safety data sheets before handling any chemical compounds.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Chemical Synthesis of d-glycero-d-manno-Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of Stable Isotope-Labeled Heptoses
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of stable isotope-labeled heptoses and their application in research, particularly in the fields of microbiology, immunology, and drug development. Heptoses are seven-carbon monosaccharides that play critical roles in the biosynthesis of bacterial lipopolysaccharides (LPS), a key component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune system. The use of stable isotope-labeled heptoses allows for precise tracing of metabolic pathways, quantification of metabolite fluxes, and detailed structural analysis of heptose-containing biomolecules.
Commercial Availability of Stable Isotope-Labeled Heptoses
The commercial availability of stable isotope-labeled heptoses is primarily centered around specialized chemical suppliers that synthesize complex carbohydrates. While off-the-shelf availability can be limited, custom synthesis is a common offering.
Key Suppliers:
-
Omicron Biochemicals, Inc.: A prominent supplier specializing in stable isotope-labeled carbohydrates. Their product catalog includes various heptoses, such as mannoheptose and D-glycero-D-galacto-heptose. While not all are listed as isotopically labeled in their standard catalog, Omicron Biochemicals offers extensive custom synthesis services to produce heptoses labeled with 13C, 2H, 15N, and 18O at specific positions or uniformly.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
-
Carbosynth: Another key vendor for carbohydrates and nucleosides, offering a wide range of monosaccharides and derivatives. While their catalog should be consulted for specific labeled heptose availability, they also provide custom synthesis services.[16]
-
BOC Sciences: This company provides a range of biochemicals, including the key heptose precursor D-Sedoheptulose 7-phosphate. While the currently listed product is not specified as labeled, their custom synthesis capabilities may accommodate such requests.[17][18][19][20][21]
Available Labeled Heptoses and Precursors:
Quantitative data on commercially available stable isotope-labeled heptoses is often provided on a per-quote basis due to the specialized nature of these compounds. Researchers are encouraged to contact the suppliers directly for specific information on isotopic purity, enrichment levels, and pricing.
| Compound Name | Isotopic Label | Supplier(s) (Inquire for availability) | Notes |
| D-glycero-D-manno-heptose | 13C (e.g., U-13C7, 1-13C) | Omicron Biochemicals, Inc. | A key heptose in bacterial LPS. |
| L-glycero-D-manno-heptose | 13C, 2H | Omicron Biochemicals, Inc. | A common constituent of the inner core of LPS. |
| D-glycero-D-galacto-heptose | 13C | Omicron Biochemicals, Inc. | Found in the LPS of some bacterial species. |
| D-Sedoheptulose 7-phosphate | 13C | Omicron Biochemicals, Inc., BOC Sciences (inquire) | A crucial precursor in the biosynthesis of heptoses. |
Heptose Biosynthesis Signaling Pathways
Heptoses are synthesized through complex enzymatic pathways. In Gram-negative bacteria, the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a key precursor for the LPS core, is a well-characterized pathway. Understanding these pathways is essential for designing effective metabolic labeling experiments.
ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway
This pathway converts sedoheptulose (B1238255) 7-phosphate into the activated heptose donor, ADP-L-glycero-β-D-manno-heptose.
GDP-D-mannose Biosynthesis Pathway
GDP-D-mannose is another important nucleotide sugar precursor, involved in the synthesis of various glycoconjugates, including the O-antigen of LPS in some bacteria.
Experimental Protocols
The utilization of stable isotope-labeled heptoses in metabolic studies typically involves metabolic labeling of microorganisms, followed by extraction and analysis of heptose-containing macromolecules like LPS.
General Experimental Workflow for Metabolic Labeling and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. omicronbio.com [omicronbio.com]
- 7. omicronbio.com [omicronbio.com]
- 8. omicronbio.com [omicronbio.com]
- 9. omicronbio.com [omicronbio.com]
- 10. omicronbio.com [omicronbio.com]
- 11. omicronbio.com [omicronbio.com]
- 12. omicronbio.com [omicronbio.com]
- 13. omicronbio.com [omicronbio.com]
- 14. omicronbio.com [omicronbio.com]
- 15. omicronbio.com [omicronbio.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Heavy Sugar and Heavy Water Create Tunable Intact Protein Mass Increases for Quantitative MS in any Feed and Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specific labeling of newly synthesized lipopolysaccharide via metabolic incorporation of azido-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | A LCMS Metabolomic Workflow to Investigate Metabolic Patterns in Human Intestinal Cells Exposed to Hydrolyzed Crab Waste Materials [frontiersin.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Universal Sample Preparation Method for Characterization of Bacteria by Matrix-Assisted Laser Desorption Ionization-Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of D-glycero-D-gulo-heptonic Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glycero-D-gulo-heptonic acid, a seven-carbon carbohydrate acid, has primarily been recognized in the pharmaceutical realm as the counter-ion in the calcium supplement, calcium gluceptate.[1][2][3][4] While its role in delivering bioavailable calcium is established, its own biological significance, metabolic fate, and potential signaling functions remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, scientific understanding of D-glycero-D-gulo-heptonic acid, presenting available data, outlining potential metabolic pathways based on related compounds, and providing hypothetical experimental frameworks for its further investigation. The information presented herein is intended to serve as a foundational resource for researchers poised to unravel the intricate biological roles of this intriguing molecule.
Physicochemical Properties
A comprehensive understanding of a molecule's biological function begins with its physicochemical characteristics. Key properties of D-glycero-D-gulo-heptonic acid and its common lactone forms are summarized below.
| Property | D-glycero-D-gulo-heptonic acid | D-glycero-D-gulo-heptonic acid γ-lactone | D-glycero-D-gulo-heptonic acid δ-lactone |
| Molecular Formula | C₇H₁₄O₈ | C₇H₁₂O₇ | C₇H₁₂O₇ |
| Molecular Weight | 226.18 g/mol [5] | 208.17 g/mol | 208.17 g/mol [6] |
| CAS Number | 87-74-1[7] | 89-67-8[8] | 3063-04-5[6] |
| Synonyms | Glucoheptonic acid, Gluceptate[5] | D-glycero-D-gulo-heptono-1,4-lactone | D-glycero-D-gulo-heptono-1,4-lactone[6] |
Known Biological Associations and Pharmacological Relevance
The most well-documented biological association of D-glycero-D-gulo-heptonic acid is its use as a carrier for calcium in the supplement calcium gluceptate (also known as calcium glucoheptonate).[1][2][3][4]
Pharmacokinetics of Calcium Gluceptate
Studies on calcium gluceptate have primarily focused on the bioavailability of the calcium ion. A comparative study in healthy volunteers demonstrated that the relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours when compared to calcium carbonate.[9] The pharmacokinetic parameters from this study are detailed in the table below.
| Parameter | Calcium Glucoheptonate (500 mg elemental Ca) | Calcium Carbonate (500 mg elemental Ca) |
| Cₘₐₓ (mg/dL) | 10.13 ± 0.69 | 10.30 ± 0.81 |
| Tₘₐₓ (h) | 3.17 ± 1.13 | 3.29 ± 1.04 |
| AUC₀₋₁₂ (mg·h/dL) | 114.63 ± 6.94 | 128.81 ± 14.12 |
| Relative Bioavailability | 89% (at 12h) | 100% (Reference) |
| (Data adapted from a study on healthy Indonesian volunteers)[9] |
While these data are crucial for understanding the efficacy of calcium supplementation, they do not elucidate the metabolic journey of the D-glycero-D-gulo-heptonic acid moiety itself. Its absorption, distribution, metabolism, and excretion (ADME) profile remains to be characterized.
Postulated Metabolic Pathways
Direct evidence for the metabolic pathways of D-glycero-D-gulo-heptonic acid in any biological system is currently lacking in the scientific literature. However, by examining the metabolism of structurally related sugar acids and heptoses, we can propose plausible routes for its degradation and utilization.
Potential Mammalian Metabolism
In mammals, sugar acids are typically metabolized through pathways that converge with central carbon metabolism. For instance, D-glucuronic acid, a six-carbon sugar acid, can be converted to L-xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway.[10] A hypothetical pathway for D-glycero-D-gulo-heptonic acid could involve a series of enzymatic reactions including dehydrogenation, decarboxylation, and epimerization, ultimately leading to intermediates of glycolysis or the pentose phosphate pathway.
Caption: Postulated mammalian metabolic fate of D-glycero-D-gulo-heptonic acid.
Potential Microbial Catabolism
Bacteria possess diverse catabolic pathways for various sugars and sugar acids. The catabolism of L-glucose (B1675105) in Paracoccus species involves oxidation to L-gluconate followed by a series of reactions including epimerization, dehydration, phosphorylation, and aldolase (B8822740) cleavage to yield pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[11] It is conceivable that a similar pathway exists for D-glycero-D-gulo-heptonic acid in certain microbial species.
Caption: Hypothetical microbial catabolic pathway for D-glycero-D-gulo-heptonic acid.
Potential Signaling Roles
While there is no direct evidence for a signaling role of D-glycero-D-gulo-heptonic acid, the broader class of sugars and their derivatives are known to act as signaling molecules in various biological contexts, particularly in plants.[1][2][3] These sugar signals can influence gene expression and metabolic processes.[12][13] Future research could explore whether D-glycero-D-gulo-heptonic acid or its metabolites can modulate cellular signaling cascades, for example, by interacting with specific receptors or influencing the activity of signaling enzymes.
Experimental Protocols for Future Research
To elucidate the biological roles of D-glycero-D-gulo-heptonic acid, a series of targeted experimental investigations are necessary. Below are detailed methodologies for key experiments.
Quantification in Biological Samples
Objective: To develop a robust method for the extraction and quantification of D-glycero-D-gulo-heptonic acid in biological matrices such as plasma, urine, or cell culture media.
Methodology: HPLC with Pulsed Amperometric Detection (PAD)
This method is adapted from a protocol for the analysis of gluconic acid in wine.[14]
-
Sample Preparation:
-
Plasma/Serum: To 1 mL of plasma, add 3 mL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant and dry it under a stream of nitrogen. Reconstitute the residue in 500 µL of ultrapure water.
-
Urine: Dilute urine 1:10 with ultrapure water and filter through a 0.22 µm syringe filter.
-
Cell Culture Media: Centrifuge to remove cells and debris. Dilute the supernatant 1:5 with ultrapure water.
-
-
Chromatographic Conditions:
-
Column: Anion exchange column (e.g., Dionex CarboPac™ PA1 or similar).
-
Mobile Phase: Isocratic elution with 100 mM Sodium Hydroxide (NaOH) at a flow rate of 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Waveform: A standard carbohydrate waveform should be optimized, for example:
-
E1: +0.05 V (t1 = 400 ms)
-
E2: +0.75 V (t2 = 200 ms)
-
E3: -0.15 V (t3 = 400 ms)
-
-
-
Quantification:
-
Prepare a standard curve of D-glycero-D-gulo-heptonic acid (from a certified reference standard) in ultrapure water at concentrations ranging from 1 µM to 1 mM.
-
Calculate the concentration in the samples by comparing the peak area to the standard curve.
-
Caption: Workflow for the quantification of D-glycero-D-gulo-heptonic acid.
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of D-glycero-D-gulo-heptonic acid in the presence of liver microsomes.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mg/mL liver microsomes (human, rat, or mouse)
-
1 µM D-glycero-D-gulo-heptonic acid
-
-
Prepare a parallel reaction mixture containing a heat-inactivated microsomal control.
-
-
Incubation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂).
-
Incubate at 37°C.
-
-
Time Points:
-
Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining D-glycero-D-gulo-heptonic acid using the HPLC-PAD method described above.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining D-glycero-D-gulo-heptonic acid versus time.
-
Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Conclusion and Future Directions
D-glycero-D-gulo-heptonic acid remains a molecule of significant untapped research potential. While its application as a pharmaceutical excipient is established, its intrinsic biological activities are yet to be discovered. The information and protocols provided in this guide offer a starting point for researchers to delve into the metabolism, potential signaling roles, and overall biological significance of this seven-carbon sugar acid. Future research should focus on:
-
Metabolomic Profiling: Identifying and quantifying D-glycero-D-gulo-heptonic acid and its metabolites in various biological systems under different physiological conditions.
-
Enzyme Identification and Characterization: Isolating and characterizing the enzymes responsible for its metabolism.
-
Signaling Pathway Analysis: Investigating its potential to modulate known signaling pathways or to act as a novel signaling molecule.
-
Microbiome Interactions: Exploring its role as a substrate for gut microbiota and its impact on the composition and function of the microbiome.
A deeper understanding of the biological roles of D-glycero-D-gulo-heptonic acid could unveil new therapeutic targets and applications in medicine and biotechnology.
References
- 1. Frontiers | The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Sugar Signaling in Regulating Plant Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Separating Sugars : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 8. US20130337570A1 - Method for quantitative analysis of sugars, sugar alcohols and related dehydration products - Google Patents [patents.google.com]
- 9. Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-glucuronate degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 13. Sugar Sensing and Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to Bacterial Heptose Metabolism: From Core Biosynthesis to Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptoses are seven-carbon monosaccharides that play a crucial role in the physiology and pathogenicity of many bacteria.[1][2] Unlike the more common hexoses and pentoses, heptoses are rare in nature but are key components of the bacterial cell envelope, particularly in Gram-negative bacteria.[2] The biosynthesis of heptose and its incorporation into cellular structures, most notably the lipopolysaccharide (LPS) of Gram-negative bacteria, is a highly conserved process and essential for bacterial viability and virulence.[1][2] This central role has made the heptose metabolic pathway an attractive target for the development of novel antimicrobial agents.[3][4] Furthermore, intermediates of this pathway have been identified as pathogen-associated molecular patterns (PAMPs) that trigger a host innate immune response, adding another layer of complexity and importance to this metabolic route.[5][6][7] This technical guide provides a comprehensive overview of the core heptose metabolism in bacteria, detailing the enzymatic steps, presenting quantitative data, outlining key experimental protocols, and visualizing the intricate pathways involved.
Core Biosynthetic Pathway of ADP-L-glycero-β-D-manno-heptose
The primary pathway for heptose biosynthesis in most Gram-negative bacteria leads to the formation of ADP-L-glycero-β-D-manno-heptose, the activated sugar nucleotide required for incorporation into the LPS inner core.[8][9][10] This pathway originates from the pentose (B10789219) phosphate (B84403) pathway intermediate, D-sedoheptulose-7-phosphate.[9][11] The biosynthesis is a five-step process catalyzed by four key enzymes.[12][13]
The enzymes involved in this pathway are:
-
GmhA (D-sedoheptulose-7-phosphate isomerase): Catalyzes the initial isomerization of D-sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate.[14][15]
-
HldE (D,D-heptose-7-phosphate kinase/D,D-heptose-1-phosphate adenylyltransferase): A bifunctional enzyme that first phosphorylates D-glycero-D-manno-heptose-7-phosphate at the C1 position to form D-glycero-D-manno-heptose-1,7-bisphosphate. Subsequently, its adenylyltransferase domain transfers an AMP moiety from ATP to D-glycero-D-manno-heptose-1-phosphate to produce ADP-D-glycero-D-manno-heptose.[6][10]
-
GmhB (D,D-heptose-1,7-bisphosphate phosphatase): This enzyme specifically removes the phosphate group from the C7 position of D-glycero-D-manno-heptose-1,7-bisphosphate, yielding D-glycero-D-manno-heptose-1-phosphate.[8][13]
-
HldD (ADP-L-glycero-D-manno-heptose 6-epimerase): The final enzyme in the pathway, which catalyzes the epimerization of ADP-D-glycero-D-manno-heptose at the C6 position to produce the final product, ADP-L-glycero-D-manno-heptose.[2][3]
Quantitative Data on Heptose Biosynthesis Enzymes
Summarized below are the available kinetic parameters for the core enzymes of the ADP-L-glycero-β-D-manno-heptose biosynthetic pathway. This data is essential for understanding the efficiency and regulation of the pathway and for the design of enzyme inhibitors.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| GmhA | Escherichia coli | D-sedoheptulose-7-phosphate | ~34 | N/A | N/A | [16] |
| HldE (kinase) | Escherichia coli | D-glycero-D-manno-heptose-7-phosphate | ~9.4 | N/A | N/A | [16] |
| GmhB | Pseudomonas aeruginosa | D-glycero-D-manno-heptose-1,7-bisphosphate | 90 | N/A | 4.2 | [17] |
| HldD | Escherichia coli | ADP-D-glycero-D-manno-heptose | N/A | N/A | N/A | [2][3] |
Note: N/A indicates that the data was not available in the cited literature.
Signaling Pathways and Host-Pathogen Interactions
Bacterial heptose metabolites are not only crucial for the bacteria themselves but also act as signaling molecules that are recognized by the host's innate immune system.[5] Specifically, the pathway intermediate D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and the final product ADP-L-glycero-β-D-manno-heptose are recognized as PAMPs.[5][7]
The intracellular detection of these heptose metabolites triggers a signaling cascade mediated by the alpha-protein kinase 1 (ALPK1) and the TRAF-interacting protein with a forkhead-associated domain (TIFA).[18] This recognition leads to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines, mounting an immune response against the invading pathogen.[3][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of bacterial heptose metabolism.
Cloning, Expression, and Purification of Heptose Biosynthesis Enzymes
A general protocol for obtaining purified recombinant enzymes of the heptose biosynthesis pathway is outlined below. This protocol can be adapted for each specific enzyme (GmhA, HldE, GmhB, HldD).
1. Gene Cloning:
-
The gene of interest (e.g., gmhA) is amplified from the bacterial genomic DNA using polymerase chain reaction (PCR).
-
Primers are designed to include restriction sites for cloning into an expression vector (e.g., pET series vectors).
-
The PCR product and the expression vector are digested with the corresponding restriction enzymes and ligated.
-
The resulting recombinant plasmid is transformed into a suitable E. coli cloning strain (e.g., DH5α).
-
Successful clones are identified by colony PCR and verified by DNA sequencing.
2. Protein Expression:
-
The verified plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
The starter culture is used to inoculate a larger volume of LB broth.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.
3. Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer.
-
The cells are lysed by sonication or using a French press.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
If the protein is expressed with a purification tag (e.g., His-tag), it is purified using affinity chromatography (e.g., Ni-NTA resin).
-
The column is washed with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
The target protein is eluted with an elution buffer containing a high concentration of imidazole.
-
The purity of the protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford or BCA assay.[19][20][21][22]
Enzyme Activity Assays
1. GmhB (Phosphatase) Activity Assay (Malachite Green Assay): This colorimetric assay is used to measure the release of inorganic phosphate (Pi) from the substrate D-glycero-D-manno-heptose-1,7-bisphosphate.[1][16][23][24][25]
-
Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color is proportional to the amount of phosphate released.[24]
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
GmhB enzyme
-
Substrate: D-glycero-D-manno-heptose-1,7-bisphosphate
-
Malachite Green Reagent
-
Phosphate Standard solution
-
-
Procedure:
-
Prepare a standard curve using the phosphate standard.
-
In a 96-well plate, add the assay buffer, substrate, and enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-660 nm.
-
Calculate the amount of phosphate released by comparing the absorbance to the standard curve.[16][23][25]
-
2. HldE (Kinase and Adenylyltransferase) Activity Assay: The bifunctional activity of HldE can be assayed using a coupled malachite green assay.
-
Kinase Activity: The consumption of ATP during the phosphorylation of D-glycero-D-manno-heptose-7-phosphate can be indirectly measured by quantifying the remaining ATP or by coupling the reaction to a pyruvate (B1213749) kinase/lactate dehydrogenase system to measure ADP production.
-
Adenylyltransferase Activity: The release of pyrophosphate (PPi) during the adenylylation of D-glycero-D-manno-heptose-1-phosphate can be measured by first hydrolyzing PPi to two molecules of Pi using inorganic pyrophosphatase, followed by the malachite green assay to detect the released Pi.
3. HldD (Epimerase) Activity Assay: The activity of HldD can be determined by monitoring the interconversion of ADP-D-glycero-D-manno-heptose and ADP-L-glycero-β-D-manno-heptose.
-
Procedure:
-
Incubate the purified HldD enzyme with its substrate (either epimer) in a suitable buffer.
-
At different time points, stop the reaction (e.g., by boiling).
-
Separate the substrate and product using high-performance liquid chromatography (HPLC).
-
Quantify the peaks corresponding to each epimer to determine the rate of epimerization.[5]
-
Quantification of Heptose Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of intracellular heptose metabolites.[26][27][28][29][30]
-
Sample Preparation:
-
Bacterial cultures are rapidly quenched to halt metabolic activity.
-
Intracellular metabolites are extracted using a solvent mixture (e.g., acetonitrile/methanol/water).
-
The extract is clarified by centrifugation and the supernatant is used for analysis.
-
-
LC-MS/MS Analysis:
-
Metabolites are separated using a suitable LC column (e.g., HILIC for polar compounds).
-
The separated metabolites are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for each target metabolite to ensure high selectivity and sensitivity.
-
Quantification is achieved by comparing the peak areas of the endogenous metabolites to those of stable isotope-labeled internal standards.[26][28][29]
-
ALPK1-TIFA Signaling Pathway Activation Assay
This assay is used to determine the ability of heptose metabolites to activate the ALPK1-TIFA signaling pathway in host cells.[8][9][12][18]
-
Cell Culture: Use a suitable cell line, such as human gastric adenocarcinoma cells (AGS) or human embryonic kidney 293 (HEK293) cells, that express the components of the ALPK1-TIFA pathway.
-
Stimulation: Treat the cells with purified heptose metabolites (e.g., ADP-heptose) or with bacterial lysates.
-
Readout:
-
NF-κB Reporter Assay: Use a cell line that contains an NF-κB-driven reporter gene (e.g., luciferase or SEAP). Measure the reporter activity to quantify NF-κB activation.[12]
-
Cytokine Measurement: Measure the production of pro-inflammatory cytokines (e.g., IL-8) in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
TIFAsome Formation: Visualize the oligomerization of TIFA into "TIFAsomes" using immunofluorescence microscopy in cells expressing a fluorescently tagged TIFA protein.[12]
-
Conclusion and Future Directions
The bacterial heptose metabolic pathway is a fundamentally important and highly conserved process that is critical for the survival and virulence of many pathogenic bacteria. Its absence in humans makes it an ideal target for the development of novel antibacterial therapies. The discovery of heptose metabolites as PAMPs that trigger a host innate immune response has further highlighted the significance of this pathway in host-pathogen interactions.
The in-depth understanding of the enzymes involved, their kinetics, and the development of robust experimental protocols are essential for advancing research in this field. The methods and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the intricacies of heptose metabolism and to design and screen for inhibitors of this crucial bacterial pathway. Future research should focus on obtaining a more complete kinetic characterization of all the enzymes in the pathway from various pathogenic bacteria, elucidating the precise mechanisms of heptose metabolite transport into host cells, and discovering potent and specific inhibitors that can be developed into the next generation of antibiotics.
References
- 1. eubopen.org [eubopen.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dismutase activity of ADP-L-glycero-D-manno-heptose 6-epimerase: evidence for a direct oxidation/reduction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pleiades.online [pleiades.online]
- 7. Cloning, Expression, and Purification of Recombinant Neisseria gonorrhoeae Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of the Kinase Activity of Wildtype ALPK1 and Disease-Causing ALPK1 Mutants Using Cell-Free Radiometric Phosphorylation Assays [bio-protocol.org]
- 9. Quantitative Measurement of the Kinase Activity of Wildtype ALPK1 and Disease-Causing ALPK1 Mutants Using Cell-Free Radiometric Phosphorylation Assays [en.bio-protocol.org]
- 10. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Function of Sedoheptulose-7-phosphate Isomerase, a Critical Enzyme for Lipopolysaccharide Biosynthesis and a Target for Antibiotic Adjuvants* | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gmhA D-sedoheptulose 7-phosphate isomerase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Kinetic properties of purified Pseudomonas aeruginosa phosphorylcholine phosphatase indicated that this enzyme may be utilized by the bacteria to colonize in different environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
- 19. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase | PLOS One [journals.plos.org]
- 20. mdpi.com [mdpi.com]
- 21. scirp.org [scirp.org]
- 22. Cloning, expression and two-step purification of recombinant His-tag enhanced green fluorescent protein over-expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. sciencellonline.com [sciencellonline.com]
- 26. researchgate.net [researchgate.net]
- 27. Identification and Quantification of Secondary Metabolites by LC-MS from Plant-associated Pseudomonas aurantiaca and Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Heptose Quantification by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptoses are seven-carbon monosaccharides that are key components of various biological structures and pathways. Notably, L-glycero-D-manno-heptose is a fundamental constituent of the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria.[1] Another significant heptose is sedoheptulose-7-phosphate, a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP).[2] The accurate quantification of these heptoses is vital for understanding bacterial physiology, pathogenesis, and host--pathogen interactions, as well as for the development of novel antibacterial agents. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for highly accurate and precise quantification of analytes in complex biological matrices.[3] This application note provides a detailed protocol for the quantification of heptoses using IDMS coupled with Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the analysis of L-glycero-D-manno-heptose from bacterial sources.
Signaling Pathway Involvement: The Pentose Phosphate Pathway
Sedoheptulose-7-phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway. This pathway is crucial for generating NADPH, which provides reducing power for various biosynthetic reactions, and for producing precursors for nucleotide biosynthesis. The interconversion of sugars in the PPP, including the formation and conversion of sedoheptulose-7-phosphate, is essential for cellular metabolic flexibility.
Experimental Workflow for Heptose Quantification
The overall workflow for the quantification of heptose from bacterial cells involves several key steps, from sample preparation to data analysis. This workflow ensures the accurate and reproducible measurement of heptose content.
Experimental Protocols
Sample Preparation from Bacterial Cells
This protocol is adapted for the extraction of lipopolysaccharides (LPS) from Gram-negative bacteria, which are rich in L-glycero-D-manno-heptose.
-
Bacterial Culture and Harvest:
-
Culture the bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa) in an appropriate liquid medium to the desired growth phase (e.g., late logarithmic phase).
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual medium components.
-
Lyophilize the cell pellet to obtain a dry cell weight.
-
-
LPS Extraction (Hot Phenol-Water Method):
-
Resuspend the lyophilized cells in sterile, pyrogen-free water.
-
Add an equal volume of hot (65-70°C) 90% phenol (B47542).
-
Stir the mixture vigorously at 65-70°C for 30 minutes.
-
Cool the mixture on ice and then centrifuge to separate the phases.
-
Carefully collect the upper aqueous phase containing the LPS.
-
Repeat the extraction of the phenol phase with an equal volume of hot water.
-
Combine the aqueous phases and dialyze extensively against deionized water for 48-72 hours to remove phenol and other small molecules.
-
Lyophilize the dialyzed solution to obtain crude LPS.
-
-
Acid Hydrolysis to Release Monosaccharides:
-
Accurately weigh a known amount of the lyophilized crude LPS (e.g., 5-10 mg).
-
Add 2 M trifluoroacetic acid (TFA) to the LPS sample.[4]
-
Heat the sample at 121°C for 2-3 hours in a sealed tube to hydrolyze the glycosidic bonds.[4]
-
After cooling, evaporate the TFA under a stream of nitrogen or by lyophilization.[4]
-
Isotope Dilution and Derivatization (Alditol Acetate Method)
This derivatization method converts the monosaccharides into their corresponding alditol acetates, which are volatile and suitable for GC-MS analysis.[4][5]
-
Spiking with Internal Standard:
-
Resuspend the hydrolyzed sample in a known volume of deionized water.
-
Add a precise amount of a commercially available or custom-synthesized isotopically labeled heptose internal standard (e.g., ¹³C-L-glycero-D-manno-heptose). The amount of the internal standard should be chosen to be in a similar range as the expected amount of the native heptose in the sample. Information on commercially available standards can be found from suppliers like Omicron Biochemicals, Inc.[6][7][8][9][10] and Cambridge Isotope Laboratories, Inc.[3][11][12][13][14]
-
-
Reduction to Alditols:
-
Add sodium borohydride (B1222165) (NaBH₄) solution to the sample and incubate for 1-2 hours at room temperature to reduce the monosaccharides to their corresponding alditols.
-
Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.
-
-
Acetylation:
-
Evaporate the sample to dryness.
-
Add acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) or 1-methylimidazole.[15]
-
Heat the mixture at 100°C for 1-2 hours to acetylate the hydroxyl groups.
-
Cool the reaction mixture and partition the alditol acetates into an organic solvent (e.g., dichloromethane (B109758) or chloroform).
-
Wash the organic phase with water to remove residual reagents.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
GC Conditions:
-
Column: A capillary column suitable for sugar analysis (e.g., a mid-polar phase like DB-17 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 3-5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Monitor specific ions for the native heptose alditol acetate and its isotopically labeled internal standard.
-
Data Presentation
The quantification of heptose is based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard. A calibration curve is constructed using known amounts of the native heptose standard and a fixed amount of the internal standard.
Table 1: Example Quantitative Data for Sedoheptulose-7-Phosphate in E. coli
| Strain | Condition | Sedoheptulose-7-Phosphate (mM) |
| Wild-Type | Standard Growth | ~0.1 |
| ΔtktAB Δzwf + PKT | Overexpression | ~3.0 |
This table presents example data adapted from a study on E. coli metabolism. The quantification in the original study was performed by LC-MS.[16] This data illustrates the expected concentration range and the potential for significant changes in heptose phosphate levels under different metabolic conditions.
Conclusion
Isotope Dilution Mass Spectrometry provides a robust and accurate method for the quantification of heptoses in complex biological samples. The detailed protocol provided here, focusing on the analysis of L-glycero-D-manno-heptose from bacterial LPS via GC-MS after alditol acetate derivatization, offers a reliable framework for researchers in microbiology, infectious disease, and drug development. The precise quantification of these key bacterial monosaccharides can provide valuable insights into bacterial physiology and aid in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Sedoheptulose 7-phosphate Cyclases and Their Emerging Roles in Biology and Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. content.protocols.io [content.protocols.io]
- 5. Automated derivatization instrument: preparation of alditol acetates for analysis of bacterial carbohydrates using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicronbio.com [omicronbio.com]
- 7. Omicron Biochemicals, Inc. - Home [omicron.lookchem.com]
- 8. omicronbio.com [omicronbio.com]
- 9. omicronbio.com [omicronbio.com]
- 10. omicronbio.com [omicronbio.com]
- 11. otsuka.co.jp [otsuka.co.jp]
- 12. Metabolism â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 14. Application Notes â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: D-Glycero-D-guloheptonate-d7 for Flux Analysis in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful technique used to elucidate the rates of metabolic reactions within a biological system.[1][2][3] By introducing isotopically labeled substrates, known as tracers, researchers can track the flow of atoms through metabolic pathways.[4][5][6] This provides unparalleled insights into the dynamic nature of metabolism in various physiological and pathological states, including cancer and diabetes.[7][8] Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H or D), are non-radioactive and can be safely used in a wide range of experimental systems, from cell cultures to in vivo studies.[6][9] The incorporation of these heavy isotopes into downstream metabolites is typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]
This document outlines a novel application for D-Glycero-D-guloheptonate-d7 , a seven-carbon sugar acid labeled with seven deuterium atoms, as a tracer for probing the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and its interconnectivity with glycolysis and the Tricarboxylic Acid (TCA) cycle. The PPP is a crucial metabolic route for producing NADPH, essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[10][11][12] The use of a C7 tracer offers a unique approach to investigate the dynamics of this pathway.
Principle of this compound as a Tracer
D-Glycero-D-guloheptonate, a seven-carbon sugar acid, is hypothesized to be metabolized and enter the non-oxidative branch of the Pentose Phosphate Pathway. Specifically, it is proposed to be converted to sedoheptulose-7-phosphate, a key intermediate of the PPP. The seven deuterium labels on the tracer molecule allow for the tracking of its carbon skeleton through the intricate network of reactions within the PPP and connecting pathways. By monitoring the appearance of deuterium-labeled isotopologues of downstream metabolites, researchers can quantify the flux through the PPP and assess its contribution to cellular metabolism.
Caption: Hypothesized metabolic fate of this compound.
Applications
-
Quantifying Pentose Phosphate Pathway Flux: Determine the rate of glucose and other substrate entry into the PPP in response to various stimuli, genetic modifications, or drug treatments.
-
Investigating Redox Homeostasis: Elucidate the role of the PPP in generating NADPH for antioxidant defense under conditions of oxidative stress.
-
Cancer Metabolism Research: Study the altered metabolic pathways in cancer cells, which often exhibit increased reliance on the PPP for proliferation and survival.[8]
-
Drug Development: Screen for therapeutic compounds that modulate PPP activity and assess their impact on cellular metabolism.
-
Neurological and Metabolic Disorders: Investigate the involvement of the PPP in diseases such as diabetes and neurodegenerative disorders.
Experimental Protocols
The following are generalized protocols that can be adapted for specific cell lines and experimental conditions.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Tracer Introduction: When cells reach the desired confluency, replace the standard culture medium with a medium containing this compound. The final concentration of the tracer should be optimized for the specific cell type and experimental goals (typically in the range of the corresponding natural substrate).
-
Time-Course Experiment: To capture the dynamics of isotope incorporation, harvest cells at multiple time points (e.g., 0, 1, 4, 8, 24 hours) after introducing the tracer.
-
Metabolic Quenching: Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., 80% methanol (B129727) at -80°C). This is a critical step to halt enzymatic reactions and preserve the metabolic state of the cells.
Metabolite Extraction
-
Cell Lysis: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Homogenization: Further lyse the cells using sonication or bead beating to ensure complete extraction of intracellular metabolites.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to detect the different isotopologues of each metabolite.
-
Data Acquisition: Acquire data in full scan mode to capture the mass-to-charge ratio (m/z) of all ions and in tandem MS (MS/MS) mode to confirm the identity of key metabolites.
Caption: General experimental workflow for metabolic flux analysis.
Data Presentation and Interpretation
The raw mass spectrometry data is processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data can be presented in a tabular format for clear comparison across different experimental conditions.
Representative Data Table
The following table shows hypothetical MID data for key PPP and glycolytic intermediates after labeling with this compound. The data is for illustrative purposes and the actual MIDs will depend on the specific experimental conditions and cellular metabolism.
| Metabolite | Isotopologue | Condition A (Control) | Condition B (Drug Treatment) |
| Sedoheptulose-7-Phosphate | M+0 | 0.30 | 0.50 |
| M+1 | 0.05 | 0.08 | |
| M+2 | 0.03 | 0.05 | |
| M+3 | 0.02 | 0.03 | |
| M+4 | 0.05 | 0.04 | |
| M+5 | 0.10 | 0.08 | |
| M+6 | 0.15 | 0.10 | |
| M+7 | 0.30 | 0.12 | |
| Ribose-5-Phosphate (B1218738) | M+0 | 0.45 | 0.65 |
| M+1 | 0.10 | 0.12 | |
| M+2 | 0.08 | 0.07 | |
| M+3 | 0.12 | 0.06 | |
| M+4 | 0.10 | 0.05 | |
| M+5 | 0.15 | 0.05 | |
| Fructose-6-Phosphate | M+0 | 0.60 | 0.75 |
| M+1 | 0.15 | 0.12 | |
| M+2 | 0.10 | 0.05 | |
| M+3 | 0.05 | 0.03 | |
| M+4 | 0.04 | 0.02 | |
| M+5 | 0.03 | 0.01 | |
| M+6 | 0.02 | 0.01 | |
| M+7 | 0.01 | 0.01 |
Interpretation: In this hypothetical example, under Condition B (Drug Treatment), there is a decrease in the abundance of the fully labeled (M+7) sedoheptulose-7-phosphate and the downstream M+5 ribose-5-phosphate and M+2 fructose-6-phosphate. This suggests that the drug may inhibit the uptake or initial phosphorylation of this compound or an early step in the non-oxidative PPP.
Metabolic Flux Calculation
The experimentally determined MIDs, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., tracer uptake and product secretion rates), are used to calculate intracellular metabolic fluxes.[13] This is typically done using specialized software packages (e.g., INCA, Metran, WUFlux) that employ mathematical algorithms to find the best fit between the experimental data and the model.[13] The output is a quantitative map of the metabolic fluxes throughout the network.
Caption: Logical relationship for metabolic flux calculation.
Conclusion
The use of this compound as a stable isotope tracer represents a novel and promising approach for the detailed investigation of the Pentose Phosphate Pathway and its role in cellular metabolism. The protocols and methodologies outlined in this document provide a framework for researchers to design and execute robust metabolic flux analysis experiments. The insights gained from such studies can significantly advance our understanding of metabolic regulation in health and disease and aid in the development of novel therapeutic strategies.
References
- 1. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
Quantitative Analysis of Heptoses in Complex Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptoses, seven-carbon monosaccharides, are increasingly recognized for their critical roles in biological systems. Particularly, ADP-L-glycero-β-D-manno-heptose (ADP-heptose), an intermediate in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria, has been identified as a novel pathogen-associated molecular pattern (PAMP).[1] Upon entering host cells, ADP-heptose activates the ALPK1-TIFA signaling axis, triggering a potent innate immune response.[2][3] This makes the quantitative analysis of heptoses in complex biological matrices a crucial area of research for understanding infectious diseases, innate immunity, and for the development of novel therapeutics and diagnostics.
This document provides detailed application notes and protocols for the quantitative analysis of heptoses, with a focus on ADP-heptose, in various biological matrices including bacterial cultures, mammalian serum/plasma, and tissues.
Data Presentation: Quantitative Heptose Levels
The following tables summarize reported levels of ADP-heptose in different biological matrices. It is important to note that concentrations can vary significantly based on the specific biological context, such as the bacterial strain, infection status, and analytical methodology.
Table 1: ADP-Heptose Levels in Bacterial and Mammalian Samples
| Biological Matrix | Sample Type | Condition | ADP-Heptose Concentration | Analytical Method | Reference |
| Mouse Plasma | C57BL/6J mice | Control (H₂O) | ~1.5 ng/mL | Mass Spectrometry | [4] |
| Mouse Plasma | C57BL/6J mice | DSS-treated | ~3.5 ng/mL | Mass Spectrometry | [4] |
| Human Plasma | Young (<40 years) | Healthy | ~0.5 ng/mL | Mass Spectrometry | [4] |
| Human Plasma | Old (>65 years) | Healthy | ~1.0 ng/mL | Mass Spectrometry | [4] |
| Human Plasma | Myelodysplastic Syndromes (MDS) | Disease | ~1.8 ng/mL | Mass Spectrometry | [4] |
| Human Plasma | Clonal Hematopoiesis of Indeterminate Potential (CHIP) | Disease | ~1.5 ng/mL | Mass Spectrometry | [4] |
| Human Plasma | Inflammatory Bowel Disease (IBD) | Disease | ~2.5 ng/mL | Mass Spectrometry | [4] |
| Helicobacter pylori Lysate | Wild-type P12 strain | In vitro culture | Detected (relative quantification) | LC-MS | [5] |
| Pseudomonas aeruginosa Lysate | - | In vitro culture | Detected (relative quantification) | LC-MS | [5] |
| Yersinia enterocolitica Lysate | - | In vitro culture | Detected (relative quantification) | LC-MS | [5] |
| Salmonella typhimurium Lysate | - | In vitro culture | Detected (relative quantification) | LC-MS | [5] |
Signaling Pathway and Experimental Workflow Visualizations
ADP-Heptose Induced ALPK1-TIFA Signaling Pathway
General Experimental Workflow for Heptose Quantification
References
- 1. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Glycero-D-guloheptonate-d7 in Glycomics and Polysaccharide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of monosaccharides is a cornerstone of glycomics and polysaccharide research, providing critical insights into the composition of complex carbohydrates. These analyses are fundamental in various fields, including biomarker discovery, vaccine development, and the quality control of therapeutic glycoproteins. The accuracy and precision of such analyses are paramount. The use of stable isotope-labeled internal standards, such as D-Glycero-D-guloheptonate-d7, is a well-established strategy to minimize experimental variability and enhance the reliability of quantitative data obtained by mass spectrometry.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of monosaccharides derived from polysaccharides and glycoproteins. The protocols cover polysaccharide hydrolysis, monosaccharide derivatization, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Polysaccharide Hydrolysis to Monosaccharides
This protocol describes the acid hydrolysis of polysaccharides to their constituent monosaccharides using trifluoroacetic acid (TFA).
Materials:
-
Polysaccharide sample (e.g., purified glycoprotein, isolated polysaccharide)
-
This compound internal standard solution (1 mg/mL in water)
-
Trifluoroacetic acid (TFA), 2 M
-
Nitrogen gas supply
-
Heating block or oven capable of maintaining 110°C
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Accurately weigh 1-5 mg of the polysaccharide sample into a 1.5 mL microcentrifuge tube.
-
Add a known amount of this compound internal standard solution. A typical starting concentration is 10 µg of internal standard per 1 mg of sample.
-
Add 500 µL of 2 M TFA to the tube.
-
Securely cap the tube and vortex briefly to dissolve the sample.
-
Incubate the sample at 110°C for 3 hours in a heating block or oven to hydrolyze the glycosidic bonds.[1]
-
After hydrolysis, allow the sample to cool to room temperature.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the sample completely under a gentle stream of nitrogen gas. This step removes the volatile TFA.[2]
Monosaccharide Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP)
This protocol details the derivatization of the hydrolyzed monosaccharides with PMP to enhance their chromatographic retention and ionization efficiency in LC-MS/MS analysis.
Materials:
-
Dried monosaccharide hydrolysate from Protocol 1
-
Ammonia (B1221849) solution (28-30% in water)
-
1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.2 M in methanol)
-
Deionized water
-
Heating block or water bath at 70°C
-
Vacuum centrifuge
Procedure:
-
To the dried monosaccharide sample, add 200 µL of ammonia solution and 200 µL of 0.2 M PMP solution in methanol.[3]
-
Vortex the mixture to ensure complete dissolution.
-
Incubate the reaction mixture at 70°C for 30 minutes.[3]
-
After incubation, cool the sample to room temperature.
-
Dry the sample completely using a vacuum centrifuge.[3]
-
Reconstitute the dried sample in 500 µL of deionized water.
-
Add 500 µL of chloroform to the reconstituted sample and vortex vigorously for 1 minute to extract excess PMP reagent.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper aqueous layer, containing the PMP-labeled monosaccharides, to a clean tube. Repeat the chloroform wash two more times.[3]
-
The final aqueous layer is ready for LC-MS/MS analysis.
Data Presentation
The following tables represent typical quantitative data that can be obtained using the described protocols.
Table 1: LC-MS/MS Parameters for PMP-Labeled Monosaccharides
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-25% B over 10 min, then a wash and re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Common PMP-Labeled Monosaccharides
| Monosaccharide | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glucose/Galactose/Mannose | 503.2 | 175.1 | 20 |
| Xylose/Arabinose | 473.2 | 175.1 | 18 |
| Fucose/Rhamnose | 487.2 | 175.1 | 18 |
| N-acetylglucosamine | 544.2 | 175.1 | 22 |
| N-acetylgalactosamine | 544.2 | 175.1 | 22 |
| This compound (IS) | 540.2 | 175.1 | 20 |
Note: Precursor ion for PMP-labeled monosaccharides corresponds to [M+2PMP-H₂O+H]⁺. The product ion at m/z 175.1 corresponds to the protonated PMP molecule [PMP+H]⁺.[3][4]
Table 3: Example Quantitative Analysis of a Polysaccharide Sample
| Monosaccharide | Peak Area (Analyte) | Peak Area (IS) | Response Ratio (Analyte/IS) | Concentration (µg/mg) |
| Glucose | 1.25E+06 | 8.50E+05 | 1.47 | 450.2 |
| Galactose | 4.20E+05 | 8.50E+05 | 0.49 | 151.5 |
| Mannose | 2.15E+05 | 8.50E+05 | 0.25 | 77.8 |
| Xylose | 1.05E+05 | 8.50E+05 | 0.12 | 37.0 |
Visualizations
Caption: Workflow for monosaccharide analysis using this compound.
Caption: Rationale for using a deuterated internal standard in quantitative analysis.
References
- 1. Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Application Notes & Protocols: Tracing Host-Pathogen Interactions with D-Glycero-D-guloheptonate-d7
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of host-pathogen interactions is fundamental to understanding infectious diseases and developing novel therapeutic strategies. A key area of this research focuses on the biosynthesis of the bacterial cell envelope, which is a critical interface between the pathogen and its host. In many Gram-negative bacteria, the lipopolysaccharide (LPS) of the outer membrane contains unique seven-carbon sugars, or heptoses, that are essential for bacterial viability and are recognized by the host's innate immune system. D-glycero-D-gulo-heptose is a precursor in some of these critical biosynthetic pathways.
This document outlines the application of D-Glycero-D-guloheptonate-d7, a stable isotope-labeled version of this heptose, as a powerful tool for tracing the metabolic fate of this sugar in the context of a host-pathogen interaction. By using a deuterated tracer, researchers can employ mass spectrometry-based techniques to follow the incorporation of the heptose into bacterial components and to quantify its impact on both pathogen and host cell metabolism. This approach offers a sensitive and specific method for metabolic flux analysis and for dissecting the intricate molecular dialogues that occur during infection.
While direct experimental data for this compound is limited in published literature, the principles and protocols outlined here are based on well-established methodologies using other isotopically labeled sugars for studying microbial metabolism and host-pathogen interactions.[1][2][3][4][5]
Application 1: Tracing Bacterial Cell Wall Biosynthesis
Objective: To monitor the incorporation of exogenous this compound into the lipopolysaccharide (LPS) of a Gram-negative pathogen during its growth within a host macrophage cell line.
Background: The core oligosaccharide region of LPS in many Gram-negative bacteria is essential for the structural integrity of the outer membrane. The biosynthesis of this region relies on nucleotide-activated heptose sugars.[6][7] By supplying this compound, it is possible to trace its conversion and subsequent incorporation into the LPS structure, providing insights into the dynamics of cell wall synthesis during infection.
Experimental Workflow
Caption: Experimental workflow for tracing the incorporation of this compound into bacterial LPS.
Protocol: LPS Incorporation Assay
-
Cell Culture and Infection:
-
Plate macrophages (e.g., RAW 264.7 or THP-1) in antibiotic-free DMEM supplemented with 10% FBS and grow to 80-90% confluency.
-
Infect the macrophage monolayer with the Gram-negative pathogen of interest at a Multiplicity of Infection (MOI) of 10.
-
Allow the infection to proceed for 2 hours to permit phagocytosis.
-
Wash the cells three times with sterile PBS to remove extracellular bacteria.
-
-
Metabolic Labeling:
-
Replace the medium with fresh DMEM containing a known concentration of this compound (e.g., 100 µM).
-
Incubate the infected cells for various time points (e.g., 2, 6, 12, 24 hours).
-
-
Bacterial Isolation and LPS Extraction:
-
At each time point, aspirate the medium and lyse the macrophages with a gentle lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Centrifuge the lysate at a low speed (500 x g for 5 minutes) to pellet host cell debris.
-
Transfer the supernatant containing the bacteria to a new tube and centrifuge at a higher speed (5000 x g for 10 minutes) to pellet the bacteria.
-
Wash the bacterial pellet twice with PBS.
-
Extract LPS from the bacterial pellet using a commercially available LPS extraction kit or a standard hot phenol-water extraction method.
-
-
Sample Analysis:
-
Hydrolyze the purified LPS to release the constituent monosaccharides (e.g., using 2 M trifluoroacetic acid at 121°C for 2 hours).
-
Dry the hydrolysate and derivatize the monosaccharides to make them amenable to GC-MS or LC-MS analysis.
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Monitor the mass shift corresponding to the incorporation of the seven deuterium (B1214612) atoms to quantify the labeled heptose relative to the unlabeled heptose.
-
Data Presentation: Hypothetical Quantification of Labeled Heptose in LPS
| Time Point (Hours) | Unlabeled Heptose (Peak Area) | d7-Labeled Heptose (Peak Area) | % Label Incorporation |
| 2 | 1.25 x 10^7 | 1.5 x 10^5 | 1.2% |
| 6 | 1.18 x 10^7 | 8.2 x 10^5 | 6.9% |
| 12 | 1.05 x 10^7 | 2.1 x 10^6 | 20.0% |
| 24 | 9.8 x 10^6 | 4.5 x 10^6 | 45.9% |
Application 2: Investigating Host Immune Response to Metabolically Labeled Pathogens
Objective: To determine if the incorporation of D-glycero-D-gulo-heptose derivatives into bacterial PAMPs influences the host innate immune signaling cascade.
Background: Heptose phosphates, which are intermediates in the LPS biosynthesis pathway, have been identified as pathogen-associated molecular patterns (PAMPs). These molecules can be detected in the host cell cytosol and trigger an inflammatory response through the TIFA-dependent NF-κB signaling pathway. By using this compound, one can investigate the downstream effects of this specific heptose on host cell signaling.
Signaling Pathway
Caption: Simplified TIFA-dependent NF-κB signaling pathway activated by bacterial heptose derivatives.
Protocol: Host Immune Response Assay
-
Preparation of Labeled Bacteria:
-
Grow the pathogen in a minimal medium supplemented with this compound to pre-label the bacterial components.
-
As a control, grow the pathogen in a medium with an equivalent concentration of unlabeled D-Glycero-D-guloheptonate.
-
Wash the bacteria extensively to remove any unincorporated labeled sugar.
-
-
Host Cell Stimulation:
-
Expose macrophage monolayers to the labeled or unlabeled bacteria (or purified LPS from these bacteria) for a defined period (e.g., 4 hours).
-
-
Analysis of Host Cell Signaling:
-
Western Blot: Lyse the macrophages and perform Western blot analysis to detect the phosphorylation of key signaling proteins such as IκBα and the p65 subunit of NF-κB.
-
ELISA: Collect the cell culture supernatant and quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
qRT-PCR: Isolate total RNA from the macrophages and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression of genes encoding pro-inflammatory cytokines.
-
Data Presentation: Hypothetical Cytokine Secretion Data
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Uninfected Control | 50.2 ± 5.1 | 25.8 ± 3.2 |
| Unlabeled Bacteria | 850.6 ± 75.3 | 620.4 ± 55.9 |
| d7-Labeled Bacteria | 845.9 ± 80.1 | 615.7 ± 61.2 |
The use of this compound as a metabolic tracer provides a robust and specific method for investigating the intricate details of bacterial metabolism during host infection. The protocols and applications described here, while based on established principles of stable isotope labeling, offer a framework for designing experiments to elucidate the synthesis and trafficking of bacterial cell wall components and their subsequent impact on host immune signaling. Such studies are invaluable for identifying novel targets for antimicrobial drug development and for deepening our understanding of the molecular basis of infectious diseases.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Metabolomics: Eavesdropping on silent conversations between hosts and their unwelcome guests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated carbohydrate probes as 'label-free' substrates for probing nutrient uptake in mycobacteria by nuclear reaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Heptose Analysis using D-Glycero-D-gulo-heptonate-d7
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing D-Glycero-D-gulo-heptonate-d7 as an internal standard for the quantitative analysis of heptose in complex biological matrices by LC-MS/MS.
Troubleshooting Guide
Matrix effects, arising from co-eluting endogenous components in biological samples, can significantly impact the accuracy and precision of heptose quantification by causing ion suppression or enhancement.[1][2] This guide provides a systematic approach to identifying and mitigating these challenges.
Initial Assessment of Matrix Effects
A common preliminary sign of matrix effects is poor data quality, such as inconsistent results, and low signal intensity, particularly in complex samples. To confirm and quantify the extent of matrix effects, a post-extraction spike experiment is recommended.
Systematic Troubleshooting of Common Issues
| Observed Problem | Potential Cause | Recommended Solution | Citation |
| Low Heptose Signal Intensity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of heptose and the internal standard. | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 2. Modify Chromatographic Conditions: Adjust the LC gradient, change the mobile phase composition, or try a different column chemistry to improve separation of heptose from matrix components. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. | [2][3] |
| High Variability in Heptose Quantification | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to differential ion suppression or enhancement. | 1. Use of Stable Isotope-Labeled Internal Standard: D-Glycero-D-gulo-heptonate-d7 is designed to co-elute with and experience similar matrix effects as the native heptose, thus providing reliable correction. Ensure consistent addition of the internal standard to all samples and standards. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. | [3][4] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase: pH or solvent composition is not optimal for heptose. | 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Column Washing: Implement a robust column washing protocol between injections. If contamination is severe, replace the guard or analytical column. 3. Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure heptose is in a single ionic form. Test different solvent compositions to improve peak shape. | [1] |
| Retention Time Shifts | 1. Column Degradation: Loss of stationary phase over time. 2. Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase. 3. System Pressure Fluctuations: Issues with the LC pump or leaks in the system. | 1. Replace Column: If the column has been used extensively, replacement may be necessary. 2. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of all mobile phases. 3. System Maintenance: Check for leaks, and ensure the pump is functioning correctly. | [1] |
| No or Very Low Internal Standard Signal | 1. Incorrect Spiking: The internal standard was not added or added at the wrong concentration. 2. Degradation of Internal Standard: The internal standard may not be stable under the sample preparation or storage conditions. 3. MS Optimization: The mass spectrometer is not properly tuned for the internal standard's mass transitions. | 1. Verify Pipetting and Concentration: Double-check the concentration of the internal standard stock solution and the pipetting accuracy during sample preparation. 2. Assess Stability: Analyze a sample of the internal standard in a clean solvent to confirm its integrity. 3. Optimize MS Parameters: Infuse the internal standard directly into the mass spectrometer to optimize source and collision energy parameters. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like D-Glycero-D-gulo-heptonate-d7 recommended for heptose analysis?
A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis.[5] D-Glycero-D-gulo-heptonate-d7 is chemically identical to native heptose, differing only in its isotopic composition. This ensures that it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement during mass spectrometric detection.[3][4] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.
Q2: How do I perform a post-extraction spike experiment to assess matrix effects?
A post-extraction spike experiment involves three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.
-
Set B (Post-Extraction Spike): A blank biological sample is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank biological sample before the extraction process.
By comparing the peak areas of the analyte and internal standard in these three sets, you can calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) to quantitatively assess the impact of the matrix.[6]
Q3: What are the best sample preparation techniques for analyzing heptose in plasma or serum?
Heptose is a polar molecule, making sample preparation challenging. Common and effective techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. However, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For polar analytes like heptose, a polar extraction solvent would be used.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by using a solid sorbent to retain either the analyte or the interferences. For heptose, a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode SPE cartridge could be effective.[5]
Q4: Can I use matrix-matched calibration curves instead of a deuterated internal standard?
Matrix-matched calibration curves, where the calibration standards are prepared in a blank matrix identical to the samples, can compensate for matrix effects.[4] However, this approach has limitations. It assumes that the matrix effect is consistent across all unknown samples, which may not be the case. Finding a truly "blank" matrix that is free of the endogenous analyte can also be challenging. Therefore, the use of a stable isotope-labeled internal standard like D-Glycero-D-gulo-heptonate-d7 is generally the more robust and reliable approach.[3]
Q5: My heptose signal is still low even after optimizing sample preparation and chromatography. What else can I do?
If signal intensity remains an issue, consider chemical derivatization. Derivatization can improve the chromatographic retention and ionization efficiency of polar molecules like heptose, leading to a significant increase in sensitivity.[7]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol outlines the steps to quantitatively evaluate the impact of the sample matrix on the analysis of heptose.
Caption: Workflow for the quantitative assessment of matrix effects.
Table 1: Interpretation of Matrix Effect Calculations
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | Peak Area (Set B) / Peak Area (Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | Peak Area (Set C) / Peak Area (Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | Peak Area (Set C) / Peak Area (Set A) | Represents the overall efficiency of the entire analytical method, combining both matrix effects and recovery. |
Protocol 2: Sample Preparation using Protein Precipitation
This protocol provides a basic method for the extraction of heptose from plasma or serum.
References
- 1. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. How to Prepare Your Samples for Polar Metabolite Analysis? [ouci.dntb.gov.ua]
- 3. Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization for LC-electrospray ionization-MS: a tool for improving reversed-phase separation and ESI responses of bases, ribosides, and intact nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for D-Glycero-D-guloheptonate-d7 in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for D-Glycero-D-guloheptonate-d7 in Electrospray Ionization Mass Spectrometry (ESI-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: For acidic sugar compounds like D-Glycero-D-guloheptonate, negative ion mode ESI is typically preferred. This is because the carboxylic acid group readily loses a proton to form a [M-H]⁻ ion, leading to a strong and stable signal. While positive ion mode can sometimes be used, it may result in the formation of less stable adducts and a weaker signal.
Q2: What are the common adducts observed for this compound in ESI-MS?
A2: In negative ion mode, the most common ion observed is the deprotonated molecule, [M-H]⁻. Depending on the composition of the mobile phase and sample matrix, you may also observe other adducts. It is important to identify the correct ion for accurate quantification.
| Ion Type | Formula | Notes |
| Deprotonated Molecule | [M-H]⁻ | The most common and typically most abundant ion in negative mode. |
| Chloride Adduct | [M+Cl]⁻ | Can be observed if chlorinated solvents are used or if there is chloride contamination. |
| Acetate Adduct | [M+CH₃COO]⁻ | May be present if acetate-containing buffers are used in the mobile phase. |
| Formate Adduct | [M+HCOO]⁻ | Can form when formic acid is used as a mobile phase additive. |
Q3: Why is the signal for my deuterated internal standard, this compound, lower than its non-deuterated analog?
A3: While stable isotope-labeled internal standards are designed to co-elute and behave similarly to the analyte, slight differences in ionization efficiency can occur. In some cases, deuterated compounds may exhibit a slightly lower signal intensity. However, the primary purpose of the internal standard is to account for variations in sample preparation and matrix effects, and a consistent, reproducible signal is more critical than its absolute intensity.
Q4: Can in-source fragmentation affect my signal-to-noise ratio?
A4: Yes, excessive in-source fragmentation can reduce the abundance of the precursor ion, leading to a lower signal-to-noise ratio for your target analyte. This is often caused by a cone voltage that is set too high. It is crucial to optimize the cone voltage to maximize the signal of the [M-H]⁻ ion while minimizing fragmentation.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by a variety of factors, from suboptimal instrument settings to issues with sample preparation. The following guide provides a systematic approach to troubleshooting this common problem.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio.
Detailed Steps:
| Step | Action | Rationale |
| 1. Verify Instrument Performance | Perform a system suitability test or run a known standard. | Ensures the mass spectrometer is functioning correctly and rules out instrument malfunction as the primary cause. |
| 2. Optimize ESI Source Parameters | Systematically adjust the spray voltage, nebulizer gas flow, drying gas flow and temperature, and cone voltage. | Optimal source conditions are crucial for efficient ionization and desolvation, directly impacting signal intensity. |
| 3. Evaluate Mobile Phase Composition | Ensure high-purity solvents and additives are used. Consider adjusting the pH or the concentration of additives like ammonium (B1175870) acetate. | Mobile phase composition affects the ionization efficiency of the analyte. For D-Glycero-D-guloheptonate, a slightly basic mobile phase can enhance deprotonation. |
| 4. Assess Sample Preparation | Evaluate for potential matrix effects. Consider additional cleanup steps like solid-phase extraction (SPE). | Matrix components can suppress the ionization of the target analyte, leading to a lower signal.[1][2][3] |
| 5. Check LC Column Performance | Inspect for peak broadening or splitting. Ensure the column is not clogged or degraded. | Poor chromatography can lead to a diffuse analyte band entering the mass spectrometer, resulting in a lower signal intensity. |
Issue 2: High or Unstable Baseline Noise
A high baseline can obscure small peaks and make accurate integration difficult, thereby reducing the effective signal-to-noise ratio.
Troubleshooting Workflow:
Caption: A systematic approach to diagnosing and resolving high baseline noise.
Detailed Steps:
| Step | Action | Rationale |
| 1. Check Solvents and Additives | Use high-purity, LC-MS grade solvents and fresh additives. | Contaminated solvents are a common source of high background noise. |
| 2. Inspect for System Contamination | Flush the system with a strong solvent mixture (e.g., high percentage of organic solvent). Check for contamination in the autosampler, lines, and column. | Residual compounds from previous injections can bleed into subsequent runs, elevating the baseline. |
| 3. Review Detector Settings | Ensure the detector gain is not set excessively high. | While high gain can amplify the signal, it also amplifies noise, which can be detrimental to the S/N ratio. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing ESI source parameters for this compound using flow injection analysis (FIA).
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile (B52724):water with 5 mM ammonium acetate).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Spray Voltage: While monitoring the signal of the [M-H]⁻ ion, gradually increase the spray voltage until a stable and maximal signal is achieved.
-
Optimize Nebulizer and Drying Gas: Adjust the nebulizer and drying gas flow rates to maximize the signal.
-
Optimize Drying Gas Temperature: Increase the drying gas temperature in increments, monitoring the signal intensity. Be cautious of potential thermal degradation at excessively high temperatures.
-
Optimize Cone Voltage: Ramp the cone voltage (or equivalent parameter such as fragmentor or declustering potential) and monitor the intensity of the precursor ion ([M-H]⁻) and any fragment ions. Select a voltage that maximizes the precursor ion signal while minimizing fragmentation.
Typical ESI Source Parameter Ranges (Negative Ion Mode):
| Parameter | Typical Range |
| Spray Voltage | 2.0 - 4.0 kV |
| Nebulizer Gas Flow | 10 - 20 L/min |
| Drying Gas Flow | 8 - 15 L/min |
| Drying Gas Temperature | 250 - 400 °C |
| Cone Voltage | 20 - 60 V |
Note: Optimal values are instrument-dependent and should be determined empirically.
Protocol 2: Sample Preparation for Plasma Samples
This protocol provides a general procedure for the extraction of this compound from plasma.
-
Spike: To 100 µL of plasma, add the internal standard (this compound) solution.
-
Protein Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: Hypothetical Fragmentation Data for D-Glycero-D-guloheptonate ([M-H]⁻, m/z 225.1)
Based on the general fragmentation patterns of sugar acids, the following table presents potential fragment ions that may be observed during MS/MS analysis of the deprotonated molecule.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss | Possible Interpretation |
| 225.1 | 207.1 | H₂O (18 Da) | Loss of a water molecule. |
| 225.1 | 197.1 | CO (28 Da) | Loss of carbon monoxide. |
| 225.1 | 181.1 | CO₂ (44 Da) | Decarboxylation. |
| 225.1 | 163.1 | C₂H₄O₂ (60 Da) | Cross-ring cleavage. |
| 225.1 | 133.1 | C₃H₆O₃ (90 Da) | Cross-ring cleavage. |
Note: This data is illustrative and the actual fragmentation pattern should be determined experimentally. The deuterated compound will have a precursor ion at m/z 232.1, and the fragment ions containing the deuterium (B1214612) labels will be shifted accordingly.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for your specific instrumentation and application.
References
Troubleshooting poor peak shape in chromatography of deuterated sugars
This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape in the chromatographic analysis of deuterated sugars. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for deuterated sugars?
A1: Peak tailing for polar compounds like sugars is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2][3] Sugars, being highly polar, are susceptible to these unwanted hydrogen bonding interactions, which delay their elution and result in asymmetrical peaks.[1]
Q2: My peaks are fronting. What are the likely causes?
A2: Peak fronting is typically a symptom of column overloading or a mismatch between the injection solvent and the mobile phase.[4][5] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can travel through the column inlet too quickly, leading to a fronting peak.[1][6] Exceeding the column's sample capacity can also cause this issue.[5]
Q3: Can the deuterium (B1214612) label itself affect the peak shape or retention time?
A3: Yes, a "kinetic isotope effect" can occur. Deuterium forms slightly stronger covalent bonds than hydrogen, which can lead to minor differences in interaction with the stationary phase. This may result in slightly different retention times for deuterated vs. non-deuterated isotopologues.[7] However, for issues like severe peak tailing or fronting, this effect is rarely the primary cause. More significant issues can arise from on-column hydrogen-deuterium exchange with protic mobile phases, which can lead to peak broadening.[8]
Q4: What type of column is best for analyzing deuterated sugars?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are generally preferred for retaining and separating highly polar sugars.[9][10] Amide-functionalized stationary phases are a common choice as they are less prone to forming Schiff bases with reducing sugars, a reaction that can lead to poor peak shape and shortened column lifetime.[10]
Q5: How critical is the mobile phase pH for sugar analysis?
A5: Mobile phase pH is critical. For silica-based columns, operating at a low pH (e.g., pH 2-3) can suppress the ionization of residual silanol groups, minimizing secondary interactions that cause peak tailing with polar analytes.[2][9] Conversely, for some sugar separations, high pH conditions are used to collapse reducing sugars into a single peak by accelerating anomerization, which can otherwise cause split peaks.[10]
Q6: My sample matrix is complex. How can I improve my peak shape?
A6: Complex sample matrices can introduce contaminants that degrade column performance and cause poor peak shape.[9] Implementing a robust sample preparation procedure is crucial. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering fats and proteins.[10][11] At a minimum, all samples should be filtered to remove particulate matter.[10]
Troubleshooting Guide for Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Step 1: Identify the Peak Shape Problem
First, characterize the type of peak distortion you are observing. The nature of the problem provides clues to the underlying cause.
Troubleshooting Workflow for Poor Peak Shape```dot
// Nodes Start [label="Poor Peak Shape Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem_Tailing [label="Peak Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; Problem_Fronting [label="Peak Fronting", fillcolor="#FBBC05", fontcolor="#202124"]; Problem_Broad [label="Broad Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; Problem_Split [label="Split Peaks", fillcolor="#FBBC05", fontcolor="#202124"];
Cause_Tailing [label="Potential Causes:\n- Secondary Silanol Interactions\n- Column Contamination/Void\n- Mobile Phase pH Incorrect\n- Metal Chelation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Fronting [label="Potential Causes:\n- Column Overload\n- Injection Solvent Too Strong\n- Collapsed Column Bed", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Broad [label="Potential Causes:\n- Extra-Column Volume\n- Low Mobile Phase Strength\n- Column Degradation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Split [label="Potential Causes:\n- Column Inlet Void/Frit Blockage\n- Injection Solvent Mismatch\n- Sugar Anomerization", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Solution_Tailing [label="Solutions:\n- Adjust Mobile Phase pH\n- Use End-capped Column\n- Add Competing Base\n- Flush/Replace Column", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Fronting [label="Solutions:\n- Reduce Sample Concentration\n- Reduce Injection Volume\n- Match Injection Solvent to Mobile Phase", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Broad [label="Solutions:\n- Use Shorter/Narrower Tubing\n- Increase Organic Modifier %\n- Check for Leaks\n- Replace Column", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Split [label="Solutions:\n- Backflush/Replace Column\n- Match Injection Solvent\n- Increase Column Temperature/pH", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> {Problem_Tailing, Problem_Fronting, Problem_Broad, Problem_Split} [color="#5F6368"]; Problem_Tailing -> Cause_Tailing [color="#5F6368"]; Cause_Tailing -> Solution_Tailing [color="#5F6368"]; Problem_Fronting -> Cause_Fronting [color="#5F6368"]; Cause_Fronting -> Solution_Fronting [color="#5F6368"]; Problem_Broad -> Cause_Broad [color="#5F6368"]; Cause_Broad -> Solution_Broad [color="#5F6368"]; Problem_Split -> Cause_Split [color="#5F6368"]; Cause_Split -> Solution_Split [color="#5F6368"]; }
Caption: Secondary interactions with ionized silanols cause peak tailing.
Q: What are "extra-column effects" and how can I minimize them?
A: Extra-column effects refer to band broadening that occurs outside of the analytical column. [1]This dispersion can lead to broader peaks and reduced resolution.
-
Causes: Common sources include using tubing with a large internal diameter (ID), excessive tubing length between the injector, column, and detector, and poorly made connections that create dead volumes. [1][9]* Solutions: Minimize tubing length wherever possible. Use tubing with a smaller ID (e.g., 0.12 mm or 0.005"). [3][9]Ensure all fittings are properly tightened to avoid leaks and dead volumes.
Step 4: Review Sample and Injection Parameters
Q: Can my sample injection technique cause poor peak shape?
A: Absolutely. Two key factors related to the sample and injection can distort peaks:
-
Sample Overload: Injecting too high a concentration or too large a volume of your sample can saturate the stationary phase, leading to fronting or broadened peaks. [1][5] * Solution: Try reducing the injection volume by half or diluting your sample and re-injecting. [9][12]If the peak shape improves, you were likely overloading the column.
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving a sugar in 100% water for a HILIC separation that starts at 80% acetonitrile), it can cause significant peak distortion, including fronting and splitting. [6][13] * Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. [9][14]If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and keep the injection volume small. [12]
Experimental Protocols
Protocol: General Column Flushing and Regeneration
If you suspect column contamination is causing poor peak shape, a thorough flushing procedure can help restore performance. Note: Always consult the column manufacturer's specific care and use instructions first. This is a general guide for a reversed-phase C18 column often used in sample cleanup or analysis.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Hexane (optional, for very non-polar contaminants)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC system
Procedure:
-
Disconnect the Column: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Check Flow Direction: For a standard flush, keep the flow in the analytical direction. For a suspected inlet blockage, you may consider backflushing (reversing the column) if the manufacturer states it is safe to do so. [15]3. Flush with Buffered Mobile Phase (Salt Removal): If your mobile phase contained a buffer, flush the column with 10-20 column volumes of the same mobile phase composition but without the buffer salts (e.g., if you used 80:20 ACN:Water with buffer, flush with 80:20 ACN:Water). This prevents salt precipitation in the next steps.
-
Flush with Water (Polar Contaminant Removal): Purge the system with 100% HPLC-grade water and flush the column for 20 column volumes.
-
Flush with Isopropanol (Intermediate Polarity): Purge the system with 100% IPA and flush the column for 20 column volumes. IPA is a strong solvent and is miscible with both aqueous and non-polar organic solvents.
-
Re-equilibrate: Gradually return to your initial mobile phase conditions. Stepwise changes are recommended (e.g., flush with 50:50 ACN:Water, then your starting condition).
-
Equilibrate and Test: Equilibrate the column with your mobile phase for at least 20 column volumes or until you have a stable baseline. Inject a standard to check if performance has been restored. If peak shape is not restored, the column may be permanently damaged and require replacement.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. silicycle.com [silicycle.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. mdpi.com [mdpi.com]
- 8. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. lcms.cz [lcms.cz]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sugar Analysis - No peak separation possible - Chromatography Forum [chromforum.org]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing LC Gradient for Heptose Isomer Separation
Welcome to the technical support center for optimizing Liquid Chromatography (LC) gradient methods for the challenging separation of heptose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems you might encounter while developing and running your LC method for heptose isomer separation.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Unwanted interactions between heptose isomers and the stationary phase (e.g., with residual silanols on a silica-based column).- Column Overload: Injecting too much sample.- Inappropriate Injection Solvent: Sample solvent is too strong compared to the initial mobile phase.- Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase. | - Mobile Phase Modification: Add a small concentration of a competing agent to the mobile phase, such as a salt or a different buffer, to mask active sites on the stationary phase. Increasing buffer concentration can sometimes improve peak shape in HILIC.[1]- Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected onto the column.- Match Injection Solvent: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase conditions. For HILIC, this typically means a high percentage of acetonitrile (B52724).[2]- Column Cleaning/Replacement: Flush the column with a strong solvent (e.g., 50:50 methanol:water for HILIC columns) in the reverse direction. If peak shape does not improve, consider replacing the column.[1] |
| Inconsistent Retention Times | - Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections, which is critical in HILIC where a stable water layer on the stationary phase is necessary for reproducible retention.[1][2]- Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic component or degradation of additives.- Fluctuations in Column Temperature: Inconsistent temperature control can lead to shifts in retention times.[3]- Pump Issues: Inaccurate or fluctuating mobile phase delivery. | - Increase Equilibration Time: Ensure a sufficient equilibration period between gradient runs. For HILIC, this can be as much as 10-20 column volumes.[1][2]- Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to minimize evaporation.- Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. Even a few degrees of variation can impact retention.[3]- System Maintenance: Regularly check and maintain your LC pump, including seals and check valves. |
| Poor Resolution Between Heptose Isomers | - Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is not ideal for separating the specific isomers.- Inappropriate Gradient Slope: The rate of change of the mobile phase composition is too fast or too slow.- Incorrect Column Chemistry: The stationary phase is not providing the necessary selectivity for your heptose isomers.- Non-optimal Column Temperature: The temperature may not be ideal for maximizing selectivity between the isomers. | - Optimize Acetonitrile Concentration: Systematically vary the initial and final acetonitrile concentrations in your gradient. For HILIC, a higher initial acetonitrile percentage generally increases retention.- Adjust Gradient Profile: Experiment with shallower gradients (slower increase in the aqueous component) over the elution window of the heptose isomers to improve separation.- Screen Different Columns: Test different HILIC stationary phases (e.g., amide, diol, or zwitterionic) to find one that offers better selectivity for your specific heptose isomers.- Vary Column Temperature: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C). Sometimes a change in temperature can significantly alter the selectivity between closely related isomers. |
| Low Signal Intensity or Poor Sensitivity | - Ion Suppression (in LC-MS): Co-eluting matrix components can interfere with the ionization of your heptose isomers.- Inappropriate Mobile Phase Additive for MS: Some additives (e.g., non-volatile buffers) are not compatible with mass spectrometry.- Suboptimal Detector Settings: The detector is not configured for optimal response for your analytes. | - Improve Sample Preparation: Incorporate a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.- Use MS-Compatible Mobile Phases: For LC-MS, use volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or formic acid.- Optimize Detector Parameters: Adjust detector settings (e.g., nebulizer gas flow, drying gas temperature, and fragmentor voltage in MS) to maximize the signal for your heptose isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating heptose isomers?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective technique for separating highly polar compounds like heptose isomers.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. This allows for the retention and separation of compounds that are poorly retained in reversed-phase chromatography.
Q2: How does the acetonitrile concentration in the mobile phase affect the separation of heptose isomers in HILIC?
A2: In HILIC, acetonitrile is the weak solvent. A higher initial concentration of acetonitrile will lead to stronger retention of polar analytes like heptose isomers. Decreasing the acetonitrile concentration (i.e., increasing the aqueous portion) during the gradient will cause the isomers to elute. The specific starting and ending percentages of acetonitrile in your gradient are critical parameters to optimize for achieving good resolution between isomers.
Q3: What role do mobile phase additives like formic acid or ammonium formate play?
A3: Mobile phase additives are crucial for controlling the pH and ionic strength of the mobile phase, which in turn affects the retention and peak shape of ionizable compounds. For LC-MS applications, volatile additives like formic acid and ammonium formate are preferred as they are compatible with the mass spectrometer's ion source. They can help to improve peak shape and ionization efficiency.
Q4: Can changing the column temperature improve the separation of my heptose isomers?
A4: Yes, column temperature is a powerful parameter for optimizing selectivity. Changing the temperature can alter the interaction kinetics between the analytes and the stationary phase, which can sometimes significantly improve the resolution of closely eluting isomers. It is recommended to use a column oven to maintain a stable and reproducible temperature. While increasing temperature often leads to shorter retention times, its effect on resolution can be compound-specific and should be evaluated empirically.[3]
Q5: My peaks are tailing. What is the most likely cause and how can I fix it?
A5: Peak tailing for polar analytes in HILIC is often caused by secondary interactions with the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns. To mitigate this, you can try adding a small amount of a salt or buffer to your mobile phase to mask these active sites. Other potential causes include column overload (injecting too much sample) or using an injection solvent that is stronger than your mobile phase.[1]
Experimental Protocols
Detailed Protocol: HILIC-MS Gradient Method for Heptose Isomer Separation
This protocol provides a starting point for developing a separation method for heptose isomers. Optimization will likely be required for your specific isomers and sample matrix.
1. Sample Preparation:
-
Dissolve your heptose isomer standards or sample extract in a solution that matches your initial mobile phase conditions (e.g., 90:10 acetonitrile/water with 10 mM ammonium formate). This is crucial to ensure good peak shape.[2]
-
Centrifuge the sample at >10,000 x g for 5 minutes to remove any particulates.
-
Transfer the supernatant to an appropriate autosampler vial.
2. LC-MS System and Columns:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column with an amide or diol stationary phase is a good starting point. For example, a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode for underivatized sugars.
3. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water.
-
Mobile Phase B: 90% acetonitrile in water with 10 mM ammonium formate.
-
Ensure all solvents are LC-MS grade.
4. Chromatographic Conditions:
| Parameter | Setting |
| Column Temperature | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 13.0 | |
| 18.0 |
5. Mass Spectrometry Conditions (Negative ESI):
| Parameter | Setting |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 600 L/Hr |
| Scan Range | m/z 100-500 |
6. Data Analysis:
-
Extract ion chromatograms (EICs) for the [M-H]⁻ adduct of the heptose isomers (e.g., m/z 209.07 for C₇H₁₄O₇).
-
Integrate the peaks and assess the resolution between isomers.
Visualizations
Logical Workflow for Troubleshooting Poor Peak Resolution
Caption: A logical workflow for systematically troubleshooting poor peak resolution in heptose isomer separations.
Experimental Workflow for Heptose Isomer Analysis
References
Technical Support Center: Isotope Dilution Quantification of Monosaccharides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the isotope dilution quantification of monosaccharides. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experimental workflow.
Problem: Poor or inconsistent derivatization of monosaccharides.
Symptoms:
-
Low signal intensity for your analyte.
-
Poor peak shape in your chromatogram.
-
Inconsistent quantification results.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | Ensure sufficient reagent concentration and optimal reaction conditions (temperature and time). For example, when derivatizing with 1-phenyl-3-methyl-5-pyrazolone (PMP), increasing the PMP concentration from 20 mM to 100-200 mM can dramatically increase the yield of labeled monosaccharides.[1] |
| Presence of Water | Samples must be completely dry before adding derivatization reagents, as water can interfere with the reaction. Use a reliable drying method such as lyophilization or evaporation under nitrogen. |
| Inappropriate Reagent | The choice of derivatization reagent is critical. For GC-MS, common methods include silylation or acetylation to increase volatility.[2] For LC-MS, reagents like PMP are widely used.[1][3] The derivatization strategy should be chosen based on the analytical technique and the specific monosaccharides being analyzed.[4] |
| Sample Matrix Interference | Components in the sample matrix can interfere with the derivatization reaction. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.[5] |
Problem: Suspected matrix effects are impacting quantification.
Symptoms:
-
Ion suppression or enhancement observed in the mass spectrometer.[6][7]
-
Poor accuracy and reproducibility of results.[7]
-
Discrepancy between results from spiked samples and neat standards.
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Co-eluting compounds can compete with the analyte for ionization, leading to signal suppression or enhancement.[6][7] To mitigate this, optimize chromatographic conditions to better separate the analyte from interfering compounds.[8] |
| High Sample Concentration | A high concentration of matrix components can exacerbate ion suppression.[9] Diluting the sample can often reduce these effects, provided the analyte concentration remains within the detection limits of the instrument.[8][10] |
| Inadequate Sample Cleanup | A complex sample matrix is a common source of matrix effects.[10] Employing effective sample preparation techniques like solid-phase extraction (SPE) can remove many interfering substances.[5] |
| Lack of Appropriate Internal Standard | The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it experiences the same degree of ion suppression or enhancement.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for monosaccharide analysis by GC-MS?
A1: Monosaccharides are polar and non-volatile due to their multiple hydroxyl groups, making them unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2][11] Derivatization is a crucial step to replace the active hydrogens on these hydroxyl groups with less polar, more volatile moieties.[11] This chemical modification enhances thermal stability, reduces adsorption in the GC system, and improves chromatographic peak shape and detector response.[11] Common derivatization techniques for GC-MS include trimethylsilylation and acetylation.[12]
Q2: How can I distinguish between isobaric monosaccharides?
A2: Isobaric monosaccharides, which have the same mass, present a significant challenge in mass spectrometry. Several strategies can be employed to differentiate them:
-
Chromatographic Separation: Optimizing liquid chromatography conditions can often achieve baseline separation of isomers.[1]
-
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the precursor ions, different isomers may produce unique product ion spectra that allow for their differentiation.[3][13]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase, which can resolve isobaric isomers.[3]
-
Chemical Derivatization: Derivatization with certain reagents can lead to isomer-specific fragmentation patterns in MS/MS analysis.[3]
Q3: What are the key characteristics of a good internal standard for isotope dilution?
A3: An ideal internal standard for isotope dilution analysis should have the following characteristics:
-
Structural Similarity: It should be a stable isotope-labeled version of the analyte.[5] This ensures that its chemical and physical properties are nearly identical to the analyte, leading to similar behavior during sample preparation, chromatography, and ionization.[14]
-
Co-elution: The internal standard must co-elute with the analyte to experience and correct for the same matrix effects.[5]
-
Mass Difference: There must be a sufficient mass difference between the analyte and the internal standard to allow for their distinct detection by the mass spectrometer without isotopic overlap.
-
Purity: The isotopic purity of the internal standard is critical. Impurities can lead to inaccurate quantification.[15]
Q4: How can I assess the recovery of my sample preparation method?
A4: To evaluate the recovery of your sample preparation method, you can perform a spiking experiment. A known amount of the monosaccharide standard is added to a blank matrix sample before and after the extraction/cleanup procedure. The recovery is calculated by comparing the analyte response in the pre-extraction spiked sample to that in the post-extraction spiked sample. For example, in a study on a pooled fecal sample, recoveries of PMP-derivatized monosaccharides ranged from 88.9% to 115.2%.[1]
Experimental Protocols
Protocol 1: General Procedure for PMP Derivatization of Monosaccharides
This protocol is a modification of a previously described method.[1]
-
Sample Preparation: Mix 50 µL of the monosaccharide standards or sample with 200 µL of an ammonia (B1221849) solution (28.0-30.0% in water).
-
Derivatization: Add 200 µL of a 0.2 M 1-phenyl-3-methyl-5-pyrazolone (PMP) solution in methanol.
-
Incubation: Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.
-
Neutralization: After cooling to room temperature, add 200 µL of 0.5 M hydrochloric acid to neutralize the reaction.
-
Extraction: Add 1 mL of chloroform (B151607) and vortex thoroughly. Centrifuge to separate the layers and discard the aqueous (upper) layer. Repeat the chloroform extraction two more times.
-
Drying: Combine the chloroform extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS analysis.
Quantitative Data Summary
Table 1: Recovery of PMP-Derivatized Monosaccharides in a Pooled Fecal Sample
| Monosaccharide | Recovery (%) at 100% Spike | Relative Standard Deviation (%) (n=4) |
| GlcNAc | 88.9 | < 6.9 |
| Fructose | 115.2 | < 6.9 |
| Xylose | Not specified | > 6.9 |
| Arabinose | Not specified | > 6.9 |
| Rhamnose | Not specified | > 6.9 |
Data adapted from a study on monosaccharide quantitation in fecal samples.[1] The higher variation for xylose, arabinose, and rhamnose was attributed to their low concentrations.
Visualizations
References
- 1. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. Identification of structurally closely related monosaccharide and disaccharide isomers by PMP labeling in conjunction with IM-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pre- and Post-Column Derivatization on Monosaccharide Composition Analysis, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 15. Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ion suppression in the analysis of D-Glycero-D-guloheptonate-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the analysis of D-Glycero-D-guloheptonate-d7, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of D-Glycero-D-guloheptonate, a seven-carbon sugar acid. The deuterium (B1214612) labeling makes it a suitable internal standard for quantitative analysis using mass spectrometry. In biological studies, its non-deuterated counterpart is a component of bacterial polysaccharides, making it relevant for research in microbiology and infectious diseases.
Q2: What is ion suppression and why is it a concern in the analysis of this compound?
A2: Ion suppression is a matrix effect in LC-MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] this compound, being a polar molecule, is often analyzed using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), where ion suppression from salts and other polar matrix components can be a significant issue.
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a solution of your analyte is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates a region of ion suppression caused by eluting matrix components.
Q4: Can the use of a deuterated internal standard like this compound completely eliminate inaccuracies due to ion suppression?
A4: Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. However, deuterium labeling can sometimes cause a slight shift in retention time. If this shift causes the analyte and internal standard to elute in regions of different ion suppression, the correction may be inaccurate. It is crucial to verify that the analyte and internal standard co-elute.
Troubleshooting Guide: Ion Suppression
This guide provides a structured approach to diagnosing and mitigating ion suppression when analyzing this compound.
Problem 1: Low or no signal for this compound in matrix samples compared to pure standards.
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Confirm Ion Suppression: Perform a post-column infusion experiment to identify suppression zones in your chromatogram. 2. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| Suboptimal Chromatographic Separation | 1. Optimize HILIC Method: Adjust the mobile phase gradient, pH, or organic solvent composition to separate this compound from the suppression zones. 2. Evaluate Different HILIC Columns: Test columns with different stationary phases (e.g., amide, diol) to achieve better separation. |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperatures to enhance the ionization of your analyte. 2. Evaluate Different Ionization Modes: While electrospray ionization (ESI) is common, consider atmospheric pressure chemical ionization (APCI) if ESI proves problematic. |
Problem 2: Poor reproducibility of quantitative results.
| Possible Cause | Troubleshooting Steps |
| Differential Ion Suppression | 1. Verify Co-elution: Inject a mixed standard of D-Glycero-D-guloheptonate and this compound to confirm they have identical retention times under your chromatographic conditions. 2. Adjust Chromatography: If there is a slight separation, modify the chromatographic method to ensure co-elution. |
| Matrix Effects Vary Between Samples | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples. 2. Standard Addition: For complex matrices, the method of standard addition can provide more accurate quantification. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Bacterial Lysates
This protocol provides a general framework for extracting polar metabolites, including this compound, from bacterial cells.
-
Cell Quenching: Rapidly cool the bacterial culture to 0-4°C to halt metabolic activity.
-
Cell Lysis and Extraction:
-
Centrifuge the quenched culture to pellet the cells.
-
Resuspend the cell pellet in a cold extraction solvent (e.g., 80:20 methanol:water).
-
Lyse the cells using sonication or bead beating.
-
Centrifuge to remove cell debris.
-
-
Protein Precipitation:
-
Collect the supernatant containing the metabolites.
-
Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
Protocol 2: Hypothetical HILIC-MS/MS Method for this compound
The following is a suggested starting point for developing a HILIC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and sample matrix.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | HILIC Amide Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes, followed by a wash and re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by infusion of a standard solution of this compound |
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
Caption: A flowchart outlining the steps to diagnose and address ion suppression.
Biosynthetic Pathway of GDP-Heptoses in Bacteria
D-Glycero-D-gulo-heptose and its isomers are important components of bacterial cell walls. Their biosynthesis is a potential target for new antimicrobial drugs. The following diagram illustrates the general pathway for the formation of GDP-activated heptoses, which are precursors for incorporation into lipopolysaccharides and capsular polysaccharides.
Caption: Biosynthesis of GDP-activated heptoses in bacteria.
References
Strategies to enhance ionization efficiency of sugar acids in mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of sugar acids in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is the ionization efficiency of sugar acids often low in mass spectrometry?
A1: Sugar acids, like other carbohydrates, present several analytical challenges that contribute to low ionization efficiency. Their high polarity makes them difficult to separate using traditional reversed-phase liquid chromatography (LC). Furthermore, they have limited UV absorbance and poor ionization efficiency in mass spectrometry (MS) due to their hydrophilicity and lack of easily protonated or deprotonated sites.[1][2][3]
Q2: What are the most common strategies to improve the signal intensity of sugar acids?
A2: The most common and effective strategies include:
-
Chemical Derivatization: This is a primary method to increase volatility and improve ionization.[1][2][3] Common derivatization techniques include acetylation, permethylation, and silylation.[2][3][4]
-
Optimization of Ionization Source Parameters: Fine-tuning electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source conditions is critical.[5][6][7]
-
Adduct Formation: Promoting the formation of specific adducts can enhance ionization.[5][8]
-
Chromatographic Separation: Optimizing the LC method helps to separate sugar acids from interfering matrix components, reducing ion suppression.[9]
Q3: Which ionization technique, ESI or MALDI, is better for sugar acid analysis?
A3: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful soft ionization techniques for analyzing sugar acids.[3]
-
ESI is highly compatible with liquid chromatography (LC), making it ideal for analyzing complex mixtures of sugar acids from solutions.[3]
-
MALDI is often used for the direct analysis of samples from tissue sections.[3] In recent years, ESI has become the more dominant ion source for glycan analysis.[3]
Q4: How does derivatization enhance the ionization efficiency of sugar acids?
A4: Derivatization improves the analysis of sugar acids in several ways:
-
Increases Volatility: This is particularly important for gas chromatography-mass spectrometry (GC-MS) analysis.[4][10]
-
Reduces Polarity: This improves retention on reversed-phase chromatography columns.[2]
-
Enhances Ionization: Derivatization can introduce functional groups that are more easily ionized. For example, permethylation not only enhances ionization efficiency but also stabilizes labile sialic acid moieties.[1][3]
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity
If you are experiencing weak or no signal for your sugar acid analytes, follow this troubleshooting guide.
Caption: Troubleshooting workflow for low signal intensity.
Step-by-step Guide:
-
Verify Sample Preparation:
-
Is the sample concentration appropriate? Very dilute samples may not produce a detectable signal, while overly concentrated samples can lead to ion suppression.[6]
-
Was an appropriate internal standard used? An internal standard is crucial for correcting variations in sample preparation and instrument response.[5]
-
Has the sample been adequately cleaned up? High salt concentrations can interfere with ionization and promote unwanted adduct formation. Consider using solid-phase extraction (SPE) for desalting.[5]
-
-
Check Derivatization:
-
Was the derivatization reaction successful? Confirm the completion of the reaction. For example, when performing reductive amination, optimal reaction times and temperatures are crucial.[9]
-
Is the chosen derivatization method appropriate? For GC-MS, methods like silylation or acetylation are common.[4] For LC-MS, methods like acetylation can make the analytes more amenable to reversed-phase chromatography.[2]
-
-
Optimize MS Conditions:
-
Are the ionization source parameters optimized? Systematically tune parameters such as spray voltage, nebulizing gas flow, drying gas temperature, and capillary voltage.[5][7]
-
Is the correct ionization mode being used? Sugar acids are typically acidic and ionize best in negative electrospray ionization (ESI) mode, often forming the [M-H]⁻ ion.[5]
-
Is the instrument calibrated? Regular mass calibration with appropriate standards is essential for accurate mass measurement and optimal performance.[6]
-
-
Evaluate Chromatography (for LC-MS):
-
Is the chromatographic peak shape acceptable? Peak tailing or broadening can dilute the signal. This can sometimes be attributed to interactions between the analyte and the metallic components of the LC system.[9]
-
Is the column chemistry suitable? For polar compounds like sugar acids, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-bonded phase like pentafluorophenyl (PFP).[5][9]
-
Issue 2: Complex Spectra with Multiple Adducts
The presence of multiple adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), can complicate data interpretation.
Caption: Decision process for reducing adduct formation.
Strategies to Minimize Unwanted Adducts:
-
Sample Clean-up: The most effective way to reduce adduct formation is to minimize the concentration of inorganic salts in your sample. Techniques like solid-phase extraction (SPE) can be used to desalt the sample before analysis.[5]
-
Mobile Phase Additives: The composition of the mobile phase can be altered to promote the formation of a desired ion.
-
Adding small amounts of volatile acids (e.g., formic acid) or bases (e.g., ammonium (B1175870) hydroxide) can favor the formation of protonated or deprotonated molecules, respectively.[5]
-
In negative mode, additives that can scavenge metal cations may be beneficial.[5]
-
Ascorbic acid has been shown to reduce or eliminate common adducts in mass spectra.[11]
-
-
Optimize Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can sometimes cause co-elution of the analyte with inorganic salts, which increases adduct formation. Optimizing the chromatographic method to separate the sugar acid from these salts can be beneficial.[5]
Experimental Protocols
Protocol 1: Acetylation Derivatization for LC-MS
This protocol is based on a simple and rapid method using acetic anhydride (B1165640), which is suitable for polar compounds containing hydroxyl groups.[2]
Materials:
-
Sample containing sugar acids
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Solvent for extraction (e.g., ethyl acetate)
-
Deionized water
Procedure:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add 50 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for LC-MS analysis.
Protocol 2: Alditol Acetate (B1210297) Derivatization for GC-MS
This is a two-step method that produces a single peak for each derivatized sugar acid, simplifying quantitation.[4]
Materials:
-
Sample containing sugar acids
-
Sodium borohydride (B1222165) in n-methylimidazole (10 mg/mL)
-
Glacial acetic acid
-
Acetic anhydride
-
1-methylimidazole
Procedure:
-
Reduction Step:
-
Dissolve 2 mg of the sugar sample in 60 µL of 10 mg/mL sodium borohydride in n-methylimidazole and 250 µL of water.
-
Heat at 37°C for 90 minutes.
-
Stop the reaction by adding 20 µL of glacial acetic acid.
-
-
Acetylation Step:
-
To the product from the reduction step, add 50 µL of acetic anhydride and 50 µL of 1-methylimidazole.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Add 1 mL of water to stop the reaction.
-
Extract the alditol acetate derivatives with a suitable organic solvent (e.g., dichloromethane).
-
Analyze the organic layer by GC-MS.
-
Quantitative Data Summary
Table 1: Optimized ESI-MS Parameters for Glucuronic Acid
This table provides an example of optimized ESI source parameters for a representative sugar acid, glucuronic acid, in negative ionization mode.[7]
| Parameter | Optimized Value |
| Ionization Mode | Negative |
| Drying Gas Temperature | 270 °C |
| Drying Gas Flow Rate | 10 L/min |
| Capillary Voltage | 3000 V |
| Nebulizer Pressure | 35 psi |
| MRM Transition | m/z 181 → 113 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a multi-sugar LC-MS/MS assay using simple chemical derivatization with acetic anhydride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 9. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Sugars and Organic Acids in Biological Matrices Using GC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
Quality control measures for experiments using D-Glycero-D-guloheptonate-d7
Welcome to the technical support center for D-Glycero-D-guloheptonate-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and to troubleshoot common issues encountered during experiments using this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of D-Glycero-D-guloheptonate, a seven-carbon sugar acid. Its primary applications in research are as an internal standard for the quantification of structurally similar analytes, such as Vitamin C (ascorbic acid) and its metabolites, in complex biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It can also be used as a metabolic tracer to study glucose metabolism pathways. The deuterium (B1214612) labeling provides a distinct mass shift, allowing it to be differentiated from the endogenous, unlabeled analyte.
Q2: How should this compound be stored to ensure its stability?
A2: To ensure the stability of this compound, it is recommended to store it at room temperature in a dry and well-ventilated place.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture. After three years, the compound should be re-analyzed for chemical purity before use.[1]
Q3: What are the key quality control checks to perform before using a new lot of this compound?
A3: Before using a new lot of this compound, it is crucial to verify its identity, purity, and isotopic enrichment. This can be achieved by:
-
Mass Spectrometry (MS): Confirm the molecular weight of the deuterated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the positions of the deuterium labels.
-
Certificate of Analysis (CoA): Review the CoA provided by the supplier for information on chemical and isotopic purity. The isotopic enrichment should ideally be high (e.g., >98 atom % D) to minimize interference from any unlabeled compound.
Q4: Can this compound be used as an internal standard for analytes other than Vitamin C?
A4: While this compound is an ideal internal standard for Vitamin C due to their structural similarity, it may also be suitable for other structurally related heptonic acids or sugar derivatives. However, it is essential to validate its performance for each new analyte. The key is to ensure that the internal standard co-elutes with the analyte and experiences similar matrix effects during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Poor Peak Shape or Tailing in Chromatography
-
Question: My chromatogram for this compound shows a broad or tailing peak. What could be the cause?
-
Answer: Poor peak shape for a polar compound like this compound can be due to several factors:
-
Inappropriate Column Chemistry: This compound is highly polar. A reverse-phase C18 column may not be suitable without a polar end-capping. Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an AQ-type C18 column.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid group on the molecule. Ensure the pH is optimized to have a consistent charge on the molecule. Typically, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is used to protonate the carboxylic acid.
-
Column Overload: Injecting too high a concentration of the standard can lead to peak tailing. Try diluting the standard.
-
Issue 2: Inaccurate Quantification and High Variability
-
Question: My quantitative results are inconsistent and show high variability between injections. What should I investigate?
-
Answer: Inaccurate and variable results when using an internal standard often point to issues with sample preparation or matrix effects.
-
Inconsistent Internal Standard Spiking: Ensure that the internal standard is added precisely and consistently to all samples and standards at the beginning of the sample preparation process. Use a calibrated pipette and ensure thorough mixing.
-
Differential Matrix Effects: Even with a co-eluting internal standard, severe matrix effects can impact the analyte and internal standard differently. Evaluate matrix effects by comparing the response of the internal standard in a neat solution versus a spiked matrix sample. If significant suppression or enhancement is observed, further sample cleanup or a change in chromatographic conditions may be necessary.
-
Analyte or Internal Standard Degradation: D-Glycero-D-guloheptonate and related compounds like ascorbic acid can be susceptible to degradation, especially in solution. Prepare fresh working solutions of both the analyte and the internal standard for each analytical run.
-
Issue 3: Isotopic Exchange (Loss of Deuterium)
-
Question: I suspect my this compound is losing its deuterium labels. How can I confirm this and prevent it?
-
Answer: Isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can compromise the accuracy of your results.
-
Confirmation: Analyze a solution of the this compound by high-resolution mass spectrometry to check for the presence of species with fewer than seven deuterium atoms.
-
Prevention: The stability of the deuterium labels depends on their position on the molecule. For this compound, the labels are on carbon atoms and are generally stable. However, exposure to extreme pH or high temperatures during sample preparation could potentially facilitate exchange. It is best to work with mild conditions and avoid prolonged storage in aqueous solutions, especially at non-neutral pH.
-
Data Presentation
The following tables provide representative data for an LC-MS/MS method for the analysis of a related compound, Ascorbic Acid, using a deuterated internal standard. These can be used as a starting point for method development with this compound.
Table 1: LC-MS/MS Parameters for Ascorbic Acid Analysis
| Parameter | Setting |
| LC Column | HILIC or Reversed-Phase C18 for polar analytes |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Analyte) | m/z 175 -> 115[2] |
| MRM Transition (IS) | m/z 182 -> 122 (for a d7-labeled standard) |
| Collision Energy | Analyte and IS specific, requires optimization |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL[4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Sample Preparation for Quantification of Ascorbic Acid in Plasma using this compound as Internal Standard
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working internal standard solution by diluting the stock solution to a final concentration of 1 µg/mL with methanol.
-
To 100 µL of plasma sample , add 10 µL of the working internal standard solution.
-
Add 400 µL of ice-cold methanol containing an antioxidant like 0.1% butylated hydroxytoluene (BHT) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects
-
Prepare a standard solution of this compound in the mobile phase at the working concentration.
-
Prepare a blank plasma sample by following the sample preparation protocol (Protocol 1) without adding the internal standard.
-
Spike the extracted blank plasma with the internal standard at the working concentration.
-
Analyze both the neat standard and the spiked extract by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) x 100
-
Visualizations
Caption: Experimental workflow for quantification using this compound.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroascorbic acid quantification in human plasma: Simultaneous direct measurement of the ascorbic acid/dehydroascorbic acid couple by UPLC/MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation for Polar Analytes Using D-Glycero-D-guloheptonate-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common sample preparation methods for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of a model polar analyte, "Analyte X," in human plasma. The method utilizes a stable isotope-labeled internal standard, D-Glycero-D-guloheptonate-d7, to ensure accuracy and precision, a critical aspect in bioanalytical studies.[1][2] The selection of an appropriate internal standard is paramount for reliable quantification in LC-MS/MS, with stable isotope-labeled analogues being the preferred choice to compensate for variability during sample processing and analysis.
Comparative Performance of Sample Preparation Methods
Two prevalent sample preparation techniques, Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), were evaluated for their impact on the overall performance of the LC-MS/MS method. The following tables summarize the quantitative data from the method validation for each technique.
Table 1: Linearity of Calibration Curve
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Linear Range (ng/mL) | 5 - 5000 | 5 - 5000 |
| Correlation Coefficient (r²) | 0.9985 | 0.9992 |
| Weighting Factor | 1/x² | 1/x² |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
Protein Precipitation (PPT)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%Bias) |
| LLOQ | 5 | 6.8 | -2.4 | 8.2 | -1.5 |
| Low QC | 15 | 5.1 | 1.8 | 6.5 | 2.3 |
| Mid QC | 250 | 4.5 | 0.9 | 5.3 | 1.1 |
| High QC | 4000 | 3.2 | -1.2 | 4.1 | -0.8 |
Solid-Phase Extraction (SPE)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV, n=6) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV, n=18) | Inter-Day Accuracy (%Bias) |
| LLOQ | 5 | 4.5 | -1.1 | 5.9 | -0.7 |
| Low QC | 15 | 3.2 | 0.5 | 4.1 | 1.2 |
| Mid QC | 250 | 2.8 | -0.2 | 3.5 | 0.4 |
| High QC | 4000 | 1.9 | 0.4 | 2.7 | 0.1 |
Experimental Protocols
Sample Preparation
a) Protein Precipitation (PPT)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL).
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Solid-Phase Extraction (SPE)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (1 µg/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Analyte X: [M-H]⁻ → fragment ion (specific m/z values would be determined during method development)
-
This compound: [M-H]⁻ → fragment ion (specific m/z values would be determined during method development)
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and validation processes.
Caption: Experimental workflow for sample preparation and analysis.
Caption: Key parameters of bioanalytical method validation.
Discussion
The presented data indicates that while both protein precipitation and solid-phase extraction can be used to develop a validatable LC-MS/MS method, the SPE method demonstrates superior performance in terms of precision and accuracy. The lower coefficient of variation (%CV) and percent bias values observed with SPE suggest a cleaner sample extract, which can minimize matrix effects and lead to more reliable and reproducible results. For highly regulated bioanalytical studies, the additional time and cost associated with SPE may be justified by the improved data quality. The use of a stable isotope-labeled internal standard like this compound is crucial in mitigating variability that can be introduced during either sample preparation method.
References
The Gold Standard for Quantitative Analysis: Accuracy and Precision of D-Glycero-D-gulo-heptonate-d7 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of the expected performance of D-Glycero-D-gulo-heptonate-d7, a deuterated internal standard, against its non-deuterated (structural analogue) counterparts. The principles and data presented herein are derived from established best practices in liquid chromatography-mass spectrometry (LC-MS) based quantification.
In the landscape of analytical chemistry, stable isotope-labeled internal standards (SIL-IS), such as D-Glycero-D-gulo-heptonate-d7, are widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[2] Deuterated standards, being chemically identical to the analyte with the exception of the heavier isotopes, fulfill this requirement more effectively than any other type of internal standard.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like D-Glycero-D-gulo-heptonate-d7 lies in its ability to co-elute with the non-labeled analyte. This co-elution is crucial for compensating for matrix effects, a common source of analytical variability where components of the biological matrix interfere with the ionization of the analyte.[1] Structural analogue internal standards, due to their different chemical structures, often have different retention times, leading to less effective compensation for matrix effects and potentially compromising data accuracy.[1]
| Performance Parameter | D-Glycero-D-gulo-heptonate-d7 (Deuterated IS) | Structural Analogue IS (e.g., other sugar acid) | Rationale |
| Accuracy (% Bias) | < 5% (Expected) | 5-20% or higher | Near-identical chemical properties ensure the most accurate correction for analyte loss during sample processing and for matrix effects. |
| Precision (%RSD) | < 10% (Expected) | 10-25% or higher | Co-elution with the analyte provides superior correction for instrumental variability and fluctuations in ionization efficiency. |
| Matrix Effect | Effectively minimized | Variable and often significant | As the deuterated standard is affected by matrix suppression or enhancement in the same way as the analyte, the ratio of their signals remains constant. |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across a range of conditions ensures that losses during sample preparation are accurately accounted for.[1] |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The synthesis of isotopically labeled compounds is a more complex and expensive process.[1] |
Experimental Protocols
To objectively evaluate the performance of D-Glycero-D-gulo-heptonate-d7 as an internal standard, a series of validation experiments should be performed. Below are detailed methodologies for key experiments.
Protocol 1: Quantitative Analysis of D-Glycero-D-gulo-heptonate in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of D-Glycero-D-gulo-heptonate-d7 internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the separation of polar compounds like sugar acids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both D-Glycero-D-gulo-heptonate and D-Glycero-D-gulo-heptonate-d7.
Protocol 2: Assessment of Matrix Effects
1. Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of D-Glycero-D-gulo-heptonate and D-Glycero-D-gulo-heptonate-d7 in the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Extract blank plasma from at least six different sources as described in Protocol 1. Spike the extracted blank matrix with D-Glycero-D-gulo-heptonate and D-Glycero-D-gulo-heptonate-d7 at the same concentrations as in Set 1.
2. Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak area in Set 2) / (Peak area in Set 1).
-
Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of internal standard).
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be less than 15% for the method to be considered free of significant matrix effects. A lower CV indicates better compensation by the internal standard.[2]
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for the quantitative bioanalysis of an analyte using a deuterated internal standard.
Caption: The principle of isotope dilution mass spectrometry, which forms the basis for the high accuracy of using deuterated internal standards.
Biological Context: The Role of Sugar Acids
While a specific signaling pathway for D-Glycero-D-gulo-heptonate is not well-defined, sugar acids, in general, play crucial roles in various biological processes. One of the most important is their involvement in detoxification pathways. For instance, glucuronic acid, derived from glucose, is used in the liver to conjugate with drugs, toxins, and endogenous compounds, making them more water-soluble and facilitating their excretion. This process is known as glucuronidation.[3]
Caption: A simplified diagram of the glucuronidation pathway, a key detoxification process involving an activated sugar acid.
References
Establishing Linearity and Limits of Detection with D-Glycero-D-guloheptonate-d7: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based bioanalytical methods, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable quantitative data. D-Glycero-D-guloheptonate-d7, a deuterated analog of D-Glycero-D-guloheptonate, serves as an ideal internal standard for the quantification of its unlabeled counterpart in complex biological matrices. This guide provides a comparative overview of establishing linearity and limits of detection, key parameters in bioanalytical method validation, when using a deuterated internal standard like this compound versus a non-isotopic, structurally similar internal standard.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative mass spectrometry to correct for variability during sample preparation, injection, and ionization.[1] The ideal internal standard co-elutes with the analyte and experiences similar matrix effects.[2] Stable isotope-labeled standards, such as this compound, are considered the gold standard as they exhibit physical and chemical properties nearly identical to the analyte, leading to more accurate correction for analytical variability.[2][3]
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. Here, we compare the expected performance when establishing linearity and limits of detection using this compound versus a hypothetical structural analog internal standard.
| Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-deuterated) | Rationale |
| Linearity (R²) | Expected to be consistently ≥ 0.99 | May be more variable, potentially < 0.99 | The deuterated IS co-elutes and experiences nearly identical ionization suppression or enhancement as the analyte, leading to a more consistent response ratio across the concentration range. A structural analog may have different chromatographic retention and ionization characteristics, leading to greater variability. |
| Limit of Detection (LOD) | Lower and more consistent | Higher and more variable | By effectively compensating for matrix effects at low concentrations, the deuterated IS allows for a more robust signal-to-noise ratio for the analyte, enabling the reliable detection of lower concentrations. |
| Limit of Quantitation (LOQ) | Lower, with better accuracy and precision | Higher, with potentially compromised accuracy and precision | The superior normalization provided by the deuterated IS ensures that the lowest concentration on the standard curve can be measured with acceptable precision and accuracy (typically within 20%). |
| Matrix Effect | Significantly minimized | More susceptible to differential matrix effects | The deuterated IS and analyte are affected similarly by matrix components that can suppress or enhance the MS signal. A structural analog may be affected differently, leading to inaccurate quantification. |
Experimental Protocols for Establishing Linearity and Limits of Detection
The following are detailed protocols for determining the linearity, limit of detection (LOD), and limit of quantitation (LOQ) for an analytical method using this compound as an internal standard, based on established bioanalytical method validation guidelines.[4][5][6][7][8]
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of D-Glycero-D-guloheptonate in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples (calibration standards, quality controls, and unknown samples).
Preparation of Calibration Curve Standards
-
Obtain a batch of the appropriate blank biological matrix (e.g., human plasma, urine).
-
Prepare a series of at least six to eight calibration standards by spiking the blank matrix with the analyte working solutions to achieve a range of concentrations covering the expected in-study sample concentrations.
-
Add a constant volume of the internal standard working solution to each calibration standard.
-
Include a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).
Sample Preparation (Illustrative Example: Protein Precipitation)
-
To 100 µL of each calibration standard, add 300 µL of the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Develop a chromatographic method (e.g., HILIC or reversed-phase) that provides good retention and peak shape for D-Glycero-D-guloheptonate.
-
Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).
Data Analysis and Determination of Linearity, LOD, and LOQ
-
Linearity:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis. The relationship is considered linear if the coefficient of determination (R²) is ≥ 0.99.[9]
-
-
Limit of Detection (LOD):
-
The LOD is the lowest concentration of the analyte that can be reliably detected and distinguished from the baseline noise.
-
It can be estimated based on the signal-to-noise ratio (S/N), typically accepted at a ratio of 3:1.[10]
-
Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (standard deviation of the y-intercepts of regression lines / slope of the calibration curve).[11]
-
-
Limit of Quantitation (LOQ):
-
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
The LOQ is typically the concentration of the lowest calibration standard that meets the criteria of having a response at least 5 to 10 times that of the blank and can be measured with a precision of ≤ 20% and an accuracy of 80-120%.[6]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for establishing the linearity and limits of detection for a bioanalytical method using this compound.
Caption: Workflow for Linearity and LOD/LOQ Determination.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of its unlabeled counterpart. By following established bioanalytical method validation protocols, researchers can confidently establish the linearity, limit of detection, and limit of quantitation of their assays, ensuring the generation of high-quality data for pharmacokinetic studies and other applications in drug development. The superior performance of a deuterated internal standard in mitigating matrix effects and improving precision and accuracy makes it the preferred choice over structural analogs for demanding bioanalytical applications.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Sugar Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of sugars is a critical aspect of product development, quality control, and research. The cross-validation of analytical methods ensures the reliability and consistency of these measurements. This guide provides an objective comparison of three commonly employed techniques for sugar analysis: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your specific needs.
Comparison of Analytical Methods
The choice of an analytical method for sugar analysis depends on various factors, including the specific sugars of interest, the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of HPLC-RI, GC-MS, and enzymatic assays based on validation parameters outlined in the ICH Q2(R1) guideline.[1][2][3][4][5]
| Validation Parameter | HPLC-RI | GC-MS | Enzymatic Assays |
| Specificity | Good. Separation of individual sugars is possible. | Excellent. Provides structural information for positive identification.[6] | High for specific enzymes (e.g., glucose oxidase).[7] May have cross-reactivity. |
| Linearity (r²) | > 0.99[8] | > 0.99 | Typically linear over a defined concentration range. |
| Limit of Detection (LOD) | 0.07 mg/mL for lactose.[9] Varies by sugar and system. | 0.001 mg/ml for urinary fructose (B13574) and sucrose (B13894).[10] | Generally in the µM or nmole range.[11][12] |
| Limit of Quantitation (LOQ) | 0.15 mg/mL for lactose.[9] Varies by sugar and system. | 0.001 mg/ml for urinary fructose and sucrose.[10] | Typically in the µM or nmole range.[11] |
| Precision (CV%) | Intra-day: 1.03 – 1.32% Inter-day: 1.14 - 1.35%[13] | Intra-assay: 1.98% - 2.21% Inter-assay: 3.20% - 7.32%[10] | Intra-assay: 5.33% - 6.65% Inter-assay: 4.58% (for fructose)[10] |
| Accuracy (% Recovery) | 98.80% - 106.3%[13][14] | 95 ± 20% for fructose 110 ± 6% for sucrose[10] | Generally within 89-109%.[15] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method is suitable for the quantification of various sugars in a liquid sample.
Instrumentation and Columns:
-
HPLC system with a refractive index detector (RID).[16]
-
Amino column (e.g., Supelcosil LC-NH2, 25 cm × 4.6 mm, 5 µm) or a carbohydrate analysis column.[8][13]
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sugar standards (e.g., fructose, glucose, sucrose)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water. A common ratio is 75:25 (v/v) or 85:15 (v/v).[8][17] The mobile phase should be degassed before use.
-
Standard Preparation: Prepare a mixed stock solution of sugar standards in deionized water. Create a series of calibration standards by diluting the stock solution.[16]
-
Sample Preparation: Dilute the sample with deionized water to bring the sugar concentrations within the linear range of the calibration curve.[16] Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter.[15][17]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the sugar peaks by comparing their retention times with those of the standards. Quantify the sugars by constructing a calibration curve of peak area versus concentration for each standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Carbohydrates require a derivatization step to increase their volatility.[19][20]
Instrumentation:
Reagents:
-
O-methyl hydroxylamine-hydrochloride (for oximation)[21]
-
Silylating reagent (e.g., bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (B44280) (HMDS) and TMCS).[6][22]
-
Sugar standards
Procedure:
-
Derivatization:
-
Oximation: Dissolve the dried sample or standard in pyridine and add O-methyl hydroxylamine-hydrochloride. Incubate at a high temperature (e.g., 95 °C for 45 minutes).[21] This step is for reducing sugars.
-
Silylation: Add the silylating reagent to the oximated sample. Incubate at a high temperature (e.g., 90 °C for 30 minutes).[21]
-
-
Extraction: After derivatization, a liquid-liquid extraction may be performed, for example, with chloroform.[6] The organic layer is then filtered before injection.
-
GC-MS Conditions:
-
Analysis: Inject the derivatized samples. Identify the sugars based on their retention times and mass fragmentation patterns compared to standards. Quantification is typically performed using an internal standard.[20]
Enzymatic Assays
Enzymatic assays offer high specificity for the target sugar. Commercial kits are widely available for sugars like glucose and sucrose.
Instrumentation:
-
Spectrophotometric or fluorometric microplate reader.
-
96-well plates.
Reagents (based on a typical Glucose/Sucrose assay kit):
-
Assay Buffer
-
Probe (for colorimetric or fluorometric detection)[11]
-
Invertase (for sucrose measurement)[11]
-
Sugar standards (glucose and/or sucrose)
Procedure (for simultaneous glucose and sucrose measurement):
-
Standard Curve Preparation: Prepare a series of sucrose or glucose standards in the assay buffer.[11]
-
Sample Preparation: Dilute samples in the assay buffer to fall within the range of the standard curve.[24]
-
Assay Reaction:
-
For total glucose (from free glucose and sucrose), add invertase to the samples and sucrose standards and incubate (e.g., 37 °C for 30 minutes) to convert sucrose to glucose and fructose.[11]
-
For free glucose measurement, omit the invertase step.
-
Prepare a master reaction mix containing the assay buffer, enzyme mix, and probe.
-
Add the master reaction mix to all wells (standards and samples).
-
-
Incubation: Incubate the plate, protected from light, at a specified temperature and duration (e.g., 37 °C for 30-45 minutes).[12]
-
Measurement: Read the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm).[11]
-
Calculation: Calculate the concentration of free glucose and total glucose from the respective standard curves. The sucrose concentration is determined by subtracting the free glucose concentration from the total glucose concentration.[11]
Conclusion
The cross-validation of analytical methods for sugar analysis is paramount for ensuring data quality and reliability. HPLC-RI offers a robust and straightforward method for the separation and quantification of multiple sugars in a single run. GC-MS provides excellent specificity and structural information but requires a more complex sample preparation involving derivatization. Enzymatic assays are highly specific and sensitive for particular sugars and are often simple to perform using commercially available kits, making them suitable for high-throughput screening. The choice of method should be guided by the specific analytical needs, sample complexity, and available resources. A thorough validation according to ICH guidelines is essential to demonstrate that the chosen method is fit for its intended purpose.[2][3]
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. fda.gov [fda.gov]
- 6. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]
- 7. Interlaboratory comparison of enzymatic methods for serum glucose determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 14. media.neliti.com [media.neliti.com]
- 15. Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. agronomy.emu.ee [agronomy.emu.ee]
- 18. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 21. mdpi.com [mdpi.com]
- 22. ajrsp.com [ajrsp.com]
- 23. equl.cn [equl.cn]
- 24. vintessential.com.au [vintessential.com.au]
Navigating the Nuances of Quantitative Analysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is a cornerstone of robust analytical method development. Among the various options, deuterated internal standards have become a widely adopted tool, particularly in mass spectrometry-based assays. This guide provides an objective comparison of the performance characteristics of different deuterated internal standards, supported by experimental data, to facilitate an informed selection process.
Deuterated internal standards are isotopically labeled analogs of a target analyte where one or more hydrogen atoms have been replaced with deuterium (B1214612). This subtle mass change allows for their differentiation from the analyte of interest by a mass spectrometer, while ideally maintaining identical physicochemical properties. This characteristic is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization. However, the number and position of deuterium atoms can significantly influence the performance of an internal standard, leading to potential analytical challenges.
Key Performance Characteristics: A Comparative Overview
The ideal deuterated internal standard should co-elute with the analyte and exhibit identical behavior throughout the analytical process to accurately compensate for matrix effects and other sources of variability. However, the introduction of deuterium can sometimes lead to unintended consequences.
Chromatographic Co-elution and the Deuterium Isotope Effect:
A primary consideration is the potential for a "deuterium isotope effect," which can cause a slight shift in retention time between the deuterated standard and the native analyte, particularly in liquid chromatography. This phenomenon can lead to the analyte and the internal standard experiencing different degrees of matrix effects, potentially compromising the accuracy of quantification. While often minimal, this effect can be more pronounced with a higher number of deuterium substitutions.
Isotopic Stability and Hydrogen-Deuterium (H/D) Exchange:
The stability of the deuterium label is paramount. Deuterium atoms located at chemically labile positions on a molecule can be prone to exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions. This "back-exchange" can diminish the purity of the internal standard and lead to inaccurate results. Therefore, careful consideration of the labeling position is crucial during the design and selection of a deuterated standard.
Matrix Effect Compensation:
Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds in the sample matrix, are a major challenge in bioanalysis. An ideal internal standard will experience the same matrix effects as the analyte, thereby providing accurate correction. However, if a significant chromatographic shift exists between the analyte and the deuterated standard, they may be subjected to different matrix environments, leading to incomplete compensation.
Quantitative Performance Data: A Head-to-Head Comparison
The choice of a deuterated internal standard can have a tangible impact on analytical results. The following tables summarize quantitative data from studies comparing the performance of different internal standards.
Table 1: Comparison of Internal Standard Performance for Testosterone Analysis by LC-MS/MS
| Internal Standard | Regression Equation vs. Reference Method (d2-Testosterone) | Key Findings & References |
| d5-Testosterone | y = 0.86x + 0.04 | Lower results were obtained when using d5-testosterone compared to d2-testosterone.[1][2][3] |
| ¹³C-Testosterone | y = 0.90x + 0.02 | The ¹³C internal standard also gave lower results but was closer to the d2 target than the d5 internal standard.[1][2][3] |
This data suggests that the degree of deuteration can influence the quantitative outcome, with the d5-labeled standard showing a greater deviation from the d2 reference compared to the ¹³C-labeled standard.
Table 2: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & References |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect). | Typically co-elutes perfectly with the analyte. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects. |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. | Generally demonstrates improved accuracy and precision. | In a comparative study, the mean bias was closer to 100% with a ¹³C-IS. |
| Isotopic Stability | Prone to H/D exchange at labile positions. | Not susceptible to exchange, offering greater stability. | ¹³C labels are integrated into the carbon skeleton of the molecule. |
| Cost & Availability | Generally lower cost and more readily available. | Typically more expensive and may require custom synthesis. | The choice may be influenced by budget and availability constraints. |
Experimental Protocols
To ensure the selection of the most appropriate deuterated internal standard and to validate its performance, a series of key experiments should be conducted.
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To assess the retention time difference between the analyte and various deuterated internal standards.
Methodology:
-
Prepare a solution containing the analyte and each deuterated internal standard being evaluated.
-
Inject the mixture onto the LC-MS/MS system.
-
Overlay the chromatograms of the analyte and each internal standard.
-
Measure the difference in retention time (ΔRT) at peak apex. An ideal internal standard will have a ΔRT close to zero.
Protocol 2: Assessment of Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard experience similar matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Compare the ME and RE values for the analyte and the internal standard. Similar values indicate effective compensation for matrix effects.
Protocol 3: Evaluation of Isotopic Stability (H/D Exchange)
Objective: To assess the stability of the deuterium label on the internal standard under experimental conditions.
Methodology:
-
Prepare a solution of the deuterated internal standard in the sample matrix or a relevant buffer.
-
Incubate the solution under conditions that mimic the sample preparation and analysis workflow (e.g., time, temperature, pH).
-
Analyze the sample by LC-MS/MS at various time points.
-
Monitor for any decrease in the signal of the deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte, which would indicate H/D exchange.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to Method Ruggedness and Robustness Testing: The Case of D-Glycero-D-guloheptonate-d7
For researchers, scientists, and drug development professionals, the reliability and consistency of analytical methods are paramount. Method ruggedness and robustness testing are critical components of method validation, ensuring that a method can withstand small, deliberate variations in its parameters and still deliver accurate and precise results. This guide provides a comprehensive comparison of method performance using a deuterated internal standard, D-Glycero-D-guloheptonate-d7 , against a non-isotopically labeled structural analog in a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted strategy to enhance the accuracy and precision of quantitative bioanalytical methods.[1] These standards, in which some hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte of interest and are expected to behave similarly during sample preparation, chromatography, and ionization.[2] This guide will delve into the practical aspects of robustness testing and demonstrate the superior performance of a deuterated internal standard in mitigating the effects of method variability.
Experimental Design: Robustness Testing of a Heptonic Acid Analog
This guide will focus on a hypothetical LC-MS/MS method for the quantification of a heptonic acid analog in human plasma. The robustness of the method will be evaluated by introducing small, deliberate changes to critical method parameters. The performance of this compound as an internal standard will be compared against a structural analog internal standard (SA-IS), such as a different, non-endogenous sugar acid.
Experimental Protocols
1. Sample Preparation:
Human plasma samples are spiked with the heptonic acid analog at a concentration of 50 ng/mL. Two sets of samples are prepared: one with this compound as the internal standard (IS) and the other with the SA-IS, both at a concentration of 100 ng/mL. A protein precipitation extraction is performed by adding 400 µL of ice-cold methanol (B129727) to 100 µL of the plasma sample. The samples are vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The chromatographic and mass spectrometric conditions are detailed in the table below.
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase column (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Analyte: [M-H]⁻ > fragment ion; this compound: [M-H+6]⁻ > fragment ion; SA-IS: [M-H]⁻ > fragment ion |
3. Robustness Testing Protocol:
The robustness of the method is evaluated by varying the following parameters one at a time:
-
Mobile Phase Composition: The initial percentage of Mobile Phase B is varied by ±2% (i.e., 3% and 7%).
-
Mobile Phase pH: The pH of Mobile Phase A is adjusted by ±0.2 units.
-
Column Temperature: The column temperature is varied by ±5°C (i.e., 35°C and 45°C).
-
Flow Rate: The flow rate is varied by ±10% (i.e., 0.36 mL/min and 0.44 mL/min).
For each condition, six replicate injections of the prepared plasma sample are analyzed. The peak area ratio of the analyte to the internal standard is calculated, and the precision (%RSD) is determined.
Data Presentation: Comparing Internal Standard Performance
The following tables summarize the hypothetical quantitative data obtained from the robustness study.
Table 1: Robustness Testing Results using this compound as Internal Standard
| Parameter Varied | Condition | Mean Peak Area Ratio (Analyte/IS) | %RSD (n=6) | Deviation from Nominal (%) |
| Nominal | - | 0.502 | 1.2 | - |
| Mobile Phase Composition | 3% B | 0.505 | 1.5 | +0.6 |
| 7% B | 0.498 | 1.4 | -0.8 | |
| Mobile Phase pH | pH - 0.2 | 0.501 | 1.8 | -0.2 |
| pH + 0.2 | 0.504 | 1.6 | +0.4 | |
| Column Temperature | 35°C | 0.499 | 2.1 | -0.6 |
| 45°C | 0.506 | 1.9 | +0.8 | |
| Flow Rate | 0.36 mL/min | 0.495 | 2.5 | -1.4 |
| 0.44 mL/min | 0.509 | 2.3 | +1.4 |
Table 2: Robustness Testing Results using a Structural Analog as Internal Standard (SA-IS)
| Parameter Varied | Condition | Mean Peak Area Ratio (Analyte/IS) | %RSD (n=6) | Deviation from Nominal (%) |
| Nominal | - | 0.654 | 2.5 | - |
| Mobile Phase Composition | 3% B | 0.689 | 4.8 | +5.4 |
| 7% B | 0.612 | 5.1 | -6.4 | |
| Mobile Phase pH | pH - 0.2 | 0.675 | 3.9 | +3.2 |
| pH + 0.2 | 0.631 | 4.2 | -3.5 | |
| Column Temperature | 35°C | 0.701 | 6.2 | +7.2 |
| 45°C | 0.605 | 5.8 | -7.5 | |
| Flow Rate | 0.36 mL/min | 0.723 | 8.5 | +10.5 |
| 0.44 mL/min | 0.588 | 7.9 | -10.1 |
The data clearly indicates that the use of this compound results in a more robust method. The percentage relative standard deviation (%RSD) and the deviation from the nominal peak area ratio are significantly lower across all tested variations compared to the structural analog internal standard. This is because the deuterated internal standard co-elutes with the analyte and experiences nearly identical effects from variations in chromatographic conditions and matrix effects, thus providing more effective normalization.[3]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the robustness testing experiment.
Caption: Workflow for robustness testing of an LC-MS/MS method.
Conclusion
This comparative guide illustrates the critical importance of selecting an appropriate internal standard for ensuring the ruggedness and robustness of an analytical method. The hypothetical data presented demonstrates that a deuterated internal standard, this compound, provides superior performance compared to a non-isotopically labeled structural analog. By closely mimicking the behavior of the analyte, the deuterated standard effectively compensates for minor variations in experimental conditions, leading to more reliable and reproducible data. For researchers and professionals in drug development, the use of stable isotope-labeled internal standards is a key strategy for developing robust and defensible analytical methods.
References
Safety Operating Guide
Proper Disposal of D-Glycero-D-guloheptonate-d7: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, D-Glycero-D-guloheptonate-d7 is not classified as a hazardous material for transport. However, proper disposal procedures are crucial to ensure laboratory safety and environmental compliance. This guide provides detailed steps for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before initiating any disposal protocol, ensure you are equipped with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for Sodium this compound recommends the following:
-
Hand Protection : Handle with gloves. Contaminated gloves should be disposed of in accordance with good laboratory practices and applicable laws.
-
Eye Protection : Use safety glasses or goggles as a precautionary measure.
-
Skin and Body Protection : Wear impervious clothing to prevent skin contact. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.
Always handle the compound in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of any dust. Prevent the formation of dust during handling and disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations at each step.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
-
Consult Regulations : The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review your local, state, and federal regulations regarding chemical waste disposal.[1] Disposal guidelines can vary significantly by location.
-
Waste Characterization : While this compound and its non-deuterated analogue, Sodium Glucoheptonate, are generally not considered hazardous, it is the end-user's responsibility to determine if the waste meets the criteria for hazardous waste at the time of disposal.[1] The U.S. Environmental Protection Agency (EPA) has classified Sodium Glucoheptonate as a "green circle" chemical, indicating it is of low concern. However, this does not supersede local regulations.
-
Containerization :
-
Collect waste this compound in a suitable, closed container to prevent the creation of dust.[2]
-
The container must be clearly and accurately labeled with the chemical name.
-
Ensure the container is stored in a designated waste accumulation area away from incompatible materials.
-
-
Prohibition of Drain Disposal : Do not let the product enter drains.[2] While some guidelines may permit drain disposal of small quantities of non-hazardous, water-soluble organic compounds, the most prudent and widely recommended practice is to avoid this method unless explicitly approved by your local authorities for this specific compound.[3]
-
Professional Disposal Service : The Safety Data Sheet for Sodium this compound explicitly advises contacting a licensed professional waste disposal service to dispose of this material.[2] Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.
-
Documentation : Maintain a record of the disposal process, including the date, quantity of waste, and method of disposal, in accordance with your laboratory's standard operating procedures and any regulatory requirements.
Experimental Context: Use in Research
This compound is a stable, isotopically labeled compound. Such compounds are frequently used as tracers in drug development and metabolic research to quantitate the parent compound during analysis. The disposal of waste from these experiments should follow the procedures outlined above, taking into account any other chemicals present in the waste mixture.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
